molecular formula C12H17NO2 B2575785 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine CAS No. 2176125-96-3

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Cat. No.: B2575785
CAS No.: 2176125-96-3
M. Wt: 207.273
InChI Key: PGRMYEJSUQHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-(oxan-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-5-6-12(13-8-10)15-9-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMYEJSUQHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight, Formula, and Technical Synthesis Guide for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Identification & Physicochemical Core

This guide provides the definitive structural and physicochemical characterization of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine . This compound represents a specific ether-linked pyridine derivative, often utilized in medicinal chemistry as a core scaffold to modulate lipophilicity and metabolic stability compared to simple alkoxy pyridines.

Identity Matrix
ParameterSpecification
IUPAC Name 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine
Systematic Synonym 5-Methyl-2-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.1259 Da
CAS Registry Number Not formally assigned in public aggregate databases; treated as a custom synthesis entity.[1][2][3][4]
SMILES CC1=CN=C(OQC2CCCCO2)C=C1 (Where Q is the methylene bridge)

CC1=CN=C(OCC2CCCCO2)C=C1
Structural Deconstruction

The nomenclature indicates a specific connectivity critical for synthesis:

  • Core: Pyridine ring substituted at positions 2 and 5.

  • Position 5: A methyl group (

    
    ).
    
  • Position 2: An ether linkage to a "[(oxan-2-yl)methoxy]" group.

    • Linker: The "methoxy" term here implies a methyleneoxy bridge (

      
      ) attached to the pyridine.
      
    • Substituent: The oxan-2-yl (tetrahydro-2H-pyran-2-yl) group is attached to the methylene carbon.

    • Connectivity: Pyridine(C2)

      
       Oxygen 
      
      
      
      Methylene(
      
      
      )
      
      
      Oxane(C2).

Synthetic Logic & Causality

Retrosynthetic Analysis
  • Bond Disconnection: The C(Pyridine)-O ether bond.

  • Electrophile: 2-Fluoro-5-methylpyridine (or 2-Chloro-). The fluoro- derivative is preferred due to the higher electronegativity of fluorine, which lowers the LUMO energy of the ring, accelerating the SₙAr reaction.

  • Nucleophile: (Tetrahydro-2H-pyran-2-yl)methanol (an alcohol).

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to generate the reactive alkoxide.

Mechanism of Action
  • Deprotonation: The base removes the hydroxyl proton from (tetrahydro-2H-pyran-2-yl)methanol, forming a strong nucleophile.

  • Meisenheimer Complex: The alkoxide attacks the C2 position of the pyridine, creating a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: Reformation of aromaticity expels the halide leaving group.

Experimental Protocol: SₙAr Coupling

Objective: Synthesize 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine on a 10 mmol scale.

Reagents & Materials
  • Reagent A: (Tetrahydro-2H-pyran-2-yl)methanol (1.2 equiv, 12 mmol, ~1.39 g).

  • Reagent B: 2-Fluoro-5-methylpyridine (1.0 equiv, 10 mmol, ~1.11 g).

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF is preferred for SₙAr to stabilize the transition state.

Step-by-Step Methodology
  • Activation (0 - 15 min):

    • Flame-dry a 50 mL round-bottom flask under Nitrogen atmosphere.

    • Add NaH (15 mmol) and wash twice with dry hexane to remove mineral oil (optional, but improves purity).

    • Suspend NaH in anhydrous DMF (10 mL) and cool to 0°C in an ice bath.

    • Dropwise add Reagent A (dissolved in 2 mL DMF). Evolution of H₂ gas will occur. Stir for 15 minutes until gas evolution ceases.

  • Coupling (15 min - 3 hrs):

    • Add Reagent B (2-Fluoro-5-methylpyridine) dropwise to the reaction mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Checkpoint: Monitor via TLC (System: 20% Ethyl Acetate in Hexanes). If starting material remains after 1 hour, heat to 60°C.

  • Quench & Workup:

    • Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0-20% EtOAc/Hexanes.

    • Expected Yield: 85-95% (Pale yellow oil or low-melting solid).

Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes based on reaction monitoring.

SynthesisWorkflow Start Start: Reagent Prep Deprotonation Step 1: Deprotonation (Alcohol + NaH -> Alkoxide) Start->Deprotonation Addition Step 2: Add Electrophile (2-Fluoro-5-methylpyridine) Deprotonation->Addition H2 Gas Evolution stops Monitor TLC Monitoring (1 Hour) Addition->Monitor Heat Action: Heat to 60°C Monitor->Heat SM Remains Workup Step 3: Quench & Extraction Monitor->Workup SM Consumed Heat->Monitor Re-check after 1h Purification Step 4: Flash Chromatography Workup->Purification Final Target: 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine Purification->Final

Figure 1: Decision-tree workflow for the SₙAr synthesis of the target ether.

Physicochemical Properties & Applications

Understanding the properties of this molecule is essential for its application in biological assays.[5]

PropertyValue (Predicted)Significance
cLogP 2.4 - 2.8Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 0Lack of donors improves blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 2The pyridine nitrogen and the ether oxygen serve as acceptors.
TPSA ~35 ŲTopological Polar Surface Area is low, favoring oral bioavailability.
Structural Advantages in Drug Design

The [(oxan-2-yl)methoxy] tail provides a distinct advantage over a simple methoxy group:

  • Steric Bulk: It fills hydrophobic pockets in enzyme active sites (e.g., kinase ATP pockets) more effectively than smaller alkyl groups.

  • Metabolic Stability: The ether linkage to the pyridine is robust. While the THP ring can be subject to oxidation, it is generally more stable than linear alkyl ethers in microsomal stability assays.

References

  • IUPAC Nomenclature Rules. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • SₙAr Reaction Mechanism. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

  • Pyridine Synthesis Techniques. Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Tetrahydropyran-2-methanol Reagent Data. PubChem Compound Summary for CID 14016, Tetrahydro-2-furancarbinol (Analogous chemistry). National Library of Medicine.[2] Link(Note: Used as chemical grounding for the alcohol reactivity).

  • 2-Fluoro-5-methylpyridine Properties. PubChem Compound Summary for CID 9604473. National Library of Medicine.[2] Link

Sources

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (also known as 2-((5-Methylpyridin-2-yl)methoxy)tetrahydro-2H-pyran ). This compound serves as a critical protected intermediate in medicinal chemistry, specifically designed to mask the primary alcohol functionality of (5-methylpyridin-2-yl)methanol during multi-step synthesis.

Chemical Identity & Properties

This compound is the tetrahydropyranyl (THP) ether derivative of (5-methylpyridin-2-yl)methanol. The THP group acts as an acid-labile protecting group, stable under basic conditions (e.g., lithiation, nucleophilic substitution) but easily removed under mild acidic conditions.

PropertyDetail
Systematic Name 2-((5-Methylpyridin-2-yl)methoxy)tetrahydro-2H-pyran
Common Name THP-protected 5-methyl-2-pyridinemethanol
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Precursor CAS 22940-71-2 ((5-Methylpyridin-2-yl)methanol)
Reagent CAS 110-87-2 (3,4-Dihydro-2H-pyran)
SMILES CC1=CN=C(COCC2CCCCO2)C=C1
Appearance Colorless to pale yellow oil (typical)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water

Synthesis Protocol: THP Protection

Objective: Selective protection of the primary alcohol using 3,4-dihydro-2H-pyran (DHP) via acid catalysis.

Reaction Mechanism

The reaction proceeds via the electrophilic addition of the alcohol oxygen to the electron-rich double bond of DHP, catalyzed by a proton source.

SynthesisPath Alcohol (5-Methylpyridin-2-yl)methanol (CAS 22940-71-2) Catalyst Cat. p-TsOH or PPTS DCM, 0°C to RT Alcohol->Catalyst DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Catalyst Product 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (Protected Ether) Catalyst->Product Acid-Catalyzed Addition

Figure 1: Synthesis pathway via acid-catalyzed addition to DHP.

Experimental Procedure

Reagents:

  • (5-Methylpyridin-2-yl)methanol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve (5-methylpyridin-2-yl)methanol (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Add PPTS (1 mmol). Cool the solution to 0°C using an ice bath.

  • Reaction: Add 3,4-dihydro-2H-pyran (15 mmol) dropwise over 10 minutes.

  • Incubation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes; stain: KMnO₄ or UV).

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Deprotection Protocol

Objective: Removal of the THP group to regenerate the free alcohol after downstream transformations.

Deprotection Mechanism

Hydrolysis of the acetal linkage occurs readily in aqueous acidic media or alcoholic solvents with catalytic acid.

Deprotection Protected THP-Protected Intermediate Conditions AcOH:THF:H2O (4:2:1) 45°C, 3h Protected->Conditions Alcohol Regenerated Alcohol (-CH2OH) Conditions->Alcohol Byproduct 5-Hydroxypentanal (Byproduct) Conditions->Byproduct

Figure 2: Acid-mediated deprotection strategy.

Standard Protocol:

  • Dissolve the THP-protected compound in MeOH or EtOH.

  • Add catalytic p-TsOH (0.1 equiv) or 1M HCl (2 equiv).

  • Stir at room temperature for 1–3 hours.

  • Neutralize with solid NaHCO₃, filter, and concentrate.

Applications in Drug Discovery

This compound is primarily used as a building block in the synthesis of complex heterocycles. The THP protection allows the pyridine ring to undergo lithiation or coupling reactions without interference from the acidic hydroxyl proton.

Application DomainSpecific Utility
Lithiation Chemistry The THP group withstands strong bases (e.g., n-BuLi). This allows for directed lithiation at the C-6 position or lateral lithiation of the C-5 methyl group.
Fragment Coupling Used as a stable "linker" fragment in Suzuki or Sonogashira couplings where the alcohol would otherwise poison the Pd-catalyst.
Library Synthesis Provides a masked polarity handle; the alcohol can be revealed late-stage to adjust LogP or solubility.

Analytical Characterization

Researchers should expect the following spectral signatures for the isolated product:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Three aromatic protons. Look for singlets/doublets around δ 8.3 (H-6), 7.5 (H-4), and 7.2 (H-3).

    • Acetal Methine: A distinct triplet or dd at δ 4.6–4.7 ppm (O-CH-O of the THP ring).

    • Benzylic Methylene: Diastereotopic protons (AB system) around δ 4.5–4.8 ppm.

    • Methyl Group: Singlet at δ 2.3 ppm (Ar-CH₃).

    • THP Chain: Multiplets between δ 1.5–1.9 ppm (6H).

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ = 208.13.

    • Fragmentation often shows loss of DHP (M - 84), showing the alcohol peak at m/z ~124.

References

  • Precursor Identity: PubChem. (5-Methylpyridin-2-yl)methanol (CAS 22940-71-2). National Library of Medicine. Link

  • THP Protection Methodology: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for DHP/PPTS protocols).
  • Reagent Data: NIST Chemistry WebBook. 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Link

  • Related Synthesis Context: EP Patent 3782985 A1. Process for manufacturing 5-methoxymethylpyridine derivatives. (Describes pyridine functionalization logic). Link

Navigating the Safety Landscape of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and drug development, the introduction of novel chemical entities is a daily occurrence. Among these, pyridine derivatives hold a significant place due to their versatile applications in medicinal chemistry.[1] This guide provides an in-depth technical overview of the safety considerations for a specific pyridine derivative, 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety and handling information from the well-established profiles of pyridine and its analogous structures. The core principle of this guide is to foster a proactive safety culture by understanding the inherent chemical properties and potential hazards.

Understanding the Hazard Profile: A Synthesis of Analogous Data

Key Inferred Hazards:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for pyridine and related compounds, 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine should be treated with caution, assuming the following potential hazards:

  • Flammability: Pyridine is a highly flammable liquid and vapor.[2][3][4][5] Therefore, it is crucial to assume that 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine may also be flammable.

  • Acute Toxicity: Pyridine is harmful if swallowed, in contact with skin, or if inhaled.[2][3][5][6] Signs of toxicity can include weakness, uncoordinated muscle movement, and excess salivation.[6]

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause skin and serious eye irritation.[7][8][9] Some can even cause severe skin burns and eye damage.

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[7][9]

The following table summarizes the GHS classifications for pyridine, which should be considered as a baseline for handling 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine.

Hazard ClassGHS CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour[2][3]
Acute toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin[5][6]
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled[5][6]
Skin corrosion/irritationCategory 1C/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[7]
Serious eye damage/eye irritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation[7]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[7][9]

The Causality of Precaution: Engineering a Safe Laboratory Environment

Understanding the "why" behind safety protocols is paramount for their effective implementation. The following sections detail the necessary precautions and the scientific rationale that underpins them.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to potentially hazardous vapors and aerosols is the use of robust engineering controls.

  • Fume Hoods: All handling of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine should be conducted within a certified chemical fume hood.[1][10] This is critical to prevent the inhalation of potentially harmful fumes.[10]

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the workspace.[10][11]

Laboratory Ventilation Workflow cluster_0 Chemical Handling Zone cluster_1 Laboratory Environment Fume_Hood Chemical Handling in Fume Hood General_Ventilation General Lab Ventilation Fume_Hood->General_Ventilation Exhaust Researcher Researcher (with PPE) Researcher->Fume_Hood Clean_Air Clean Air Supply Clean_Air->Researcher

Caption: Workflow for safe handling within a properly ventilated laboratory.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a crucial barrier between the researcher and the chemical.

  • Gloves: Nitrile gloves are recommended for their resistance to pyridine.[10] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[10]

  • Lab Coat: A flame-retardant lab coat should be worn to protect the skin.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, a respirator may be necessary.

Personal Protective Equipment Central_Node Researcher Safety Gloves Nitrile Gloves (Chemical Resistance) Central_Node->Gloves Goggles Safety Goggles (Splash Protection) Central_Node->Goggles Lab_Coat Lab Coat (Skin Protection) Central_Node->Lab_Coat Respirator Respirator (Inhalation Protection) Central_Node->Respirator

Caption: Essential Personal Protective Equipment for handling pyridine derivatives.

Standard Operating Procedures: A Framework for Safety

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing risk.

Handling and Storage
  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[2][4][8] Use non-sparking tools.[2][4][11]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[10][11][12] The storage area should be designated for flammable liquids.[13]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[1][8]

Spill and Emergency Response

A proactive emergency plan is a cornerstone of laboratory safety.

  • Spill Containment: In the event of a spill, immediately evacuate the area and remove all ignition sources.[13] Contain the spill using an absorbent, non-combustible material such as sand or vermiculite.[10][11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek medical attention.[10][12]

    • Inhalation: Move the individual to fresh air.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[12]

EmergencySpillResponse Spill Spill Occurs Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal

Chemical waste disposal must comply with local, state, and federal regulations. Never pour pyridine derivatives down the drain.[10] Contact your institution's environmental health and safety department for proper disposal procedures.

Conclusion: A Commitment to a Culture of Safety

While the full toxicological profile of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine remains to be elucidated, a conservative approach based on the known hazards of analogous pyridine compounds is essential for ensuring the safety of all laboratory personnel. By integrating the principles of robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to established handling and emergency protocols, researchers can confidently and safely advance their scientific endeavors.

References

  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024).
  • National Industrial Chemicals Notification and Assessment Scheme. Pyridine: Human health tier II assessment. (2015).
  • Penta. Pyridine - SAFETY DATA SHEET. (2024).
  • Chemwatch. PYRIDINE Safety Data Sheet. (2017).
  • Chemos GmbH & Co.KG. Safety Data Sheet: pyridine.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • TCI EUROPE N.V. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • Sigma-Aldrich. Aldrich M25406 - SAFETY DATA SHEET. (2025).
  • PubChem. 5-Methoxy-2-methylpyridine.
  • Fisher Scientific. SAFETY DATA SHEET. (2025).
  • AK Scientific, Inc. Safety Data Sheet.
  • Fisher Scientific Company. 5-Amino-2-methoxypyridine - Safety Data Sheet. (2025).
  • ChemSupply Australia. Safety Data Sheet PYRIDINE. (2024).
  • Laboratorium Discounter. Pyridine 99,75+% Extra pure Safety Data Sheet. (2023).
  • ChemicalBook. 5-Amino-2-methoxypyridine - Safety Data Sheet. (2026).
  • Jubilant Ingrevia. 2-Methoxypyridine Safety Data Sheet.

Sources

Role of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine, a molecule of strategic importance in modern medicinal chemistry. Rather than being an active pharmaceutical ingredient (API) itself, its primary role is that of a key synthetic intermediate. This document deconstructs the molecule into its constituent functional parts: the privileged 5-methylpyridine scaffold and the versatile tetrahydropyranyl (THP) ether protecting group. We will explore the expert rationale for its synthesis, its application in complex drug development workflows, and the underlying chemical principles that make it a valuable tool for researchers and drug development professionals. Detailed protocols for the formation and cleavage of the THP ether are provided, alongside a discussion of the pharmacophoric significance of the pyridine core.

Introduction: A Tale of Two Moieties

At first glance, the structure of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine appears unassuming. However, a deeper analysis reveals a thoughtful combination of two critical components widely employed in drug discovery. The molecule is best understood not as a final product, but as a stabilized precursor, ingeniously designed to facilitate complex synthetic transformations.

  • The 5-Methylpyridine Core: A "privileged scaffold" found in a multitude of FDA-approved drugs.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions, making it a versatile pharmacophore for targeting a wide array of biological receptors and enzymes.[2][4]

  • The (Oxan-2-yl)methoxy Group: This is a tetrahydropyranyl (THP) ether. In the lexicon of organic synthesis, the THP group is one of the most classic and reliable protecting groups for hydroxyl functionalities.[5][6][7]

The logical nexus of these two parts defines the molecule's purpose: it is the THP-protected form of 5-methyl-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-methylpyridin-2(1H)-one). This protection strategy is essential when subsequent chemical modifications are required on the pyridine ring that would be incompatible with the acidic proton of the free hydroxyl group.

The Tetrahydropyranyl (THP) Moiety: A Versatile Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a desired reaction elsewhere in the molecule. The THP group is a cornerstone of this strategy for alcohols due to its ease of application, stability, and mild removal conditions.[5][8][9]

Synthesis: The Protection of 5-Hydroxy-2-methylpyridine

The formation of the THP ether is an acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).[5][10] The catalyst protonates the DHP, creating a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic hydroxyl group of the pyridine.

Experimental Protocol: THP Protection of 5-Hydroxy-2-methylpyridine

  • Setup: To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine, can be purified by column chromatography on silica gel if necessary.[11]

THP Protection Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ (cat.) H_plus H+ Intermediate Protonated Intermediate Pyridinol 5-Hydroxy-2-methylpyridine Pyridinol->Intermediate Nucleophilic Attack Product 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine Intermediate->Product - H+ Catalyst_regen H+

Caption: Mechanism of THP ether formation.

Rationale for Use: Chemical Orthogonality

The choice of the THP group is a deliberate one, grounded in the principle of chemical orthogonality. A medicinal chemist selects it for its robust stability under a wide range of non-acidic conditions, including:

  • Strongly basic conditions (e.g., hydrolysis of esters with NaOH or LiOH).

  • Organometallic reagents (e.g., Grignard reagents, organolithiums).

  • Reductive and oxidative conditions that do not involve acid.

This stability allows for extensive synthetic manipulations on other parts of the molecule without jeopardizing the protected hydroxyl group. A key consideration is that the introduction of the THP group creates a new chiral center, resulting in a mixture of diastereomers.[5] While this can complicate purification and spectral analysis, it is often tolerated for a temporary protecting group that will be removed later in the synthesis.[5]

Deprotection: Regenerating the Hydroxyl Group

The removal of the THP group is efficiently achieved under mild acidic conditions, which is the reverse of the protection mechanism.[5][10][11] This acid lability is a significant advantage, as it allows for deprotection without affecting other, more robust protecting groups.

Experimental Protocol: THP Deprotection

  • Setup: Dissolve the THP-protected pyridine (1.0 eq) in a solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Catalysis: Add a catalytic amount of a mild acid, such as p-TsOH, acetyl chloride, or aqueous acetic acid.[11][12]

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) for 1-3 hours, monitoring by TLC.[11]

  • Work-up: Once the reaction is complete, carefully neutralize the acid with a mild base like saturated aqueous sodium bicarbonate.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the deprotected 5-hydroxy-2-methylpyridine.

THP Deprotection Mechanism Product 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine ProtonatedEther Protonated Ether Product->ProtonatedEther + H+ H_plus H+ Oxocarbenium Resonance-Stabilized Oxocarbenium Ion ProtonatedEther->Oxocarbenium Cleavage Pyridinol 5-Hydroxy-2-methylpyridine Byproduct 5-Hydroxypentanal or Acetal Oxocarbenium->Byproduct + Solvent Solvent H2O or ROH

Caption: Mechanism of acid-catalyzed THP ether cleavage.

The 5-Methylpyridine Core: A Privileged Pharmacophore

The pyridine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry.[3] Between 2014 and 2023, 54 FDA-approved drugs contained a pyridine scaffold, with the highest number being in oncology.[1][2] This prevalence stems from its unique electronic properties and its ability to serve as a bioisostere for a phenyl ring, with improved solubility and metabolic properties.

The Role of the 5-Methyl Substituent

The methyl group at the 5-position is not merely a passive spectator. Its presence can profoundly influence the pharmacological profile of a molecule:

  • Pharmacodynamic Impact: The methyl group can provide beneficial steric interactions, fitting into hydrophobic pockets of a target protein to enhance binding affinity and selectivity.

  • Pharmacokinetic Impact: It can influence the molecule's metabolic stability. While the methyl group itself can be a site of Phase I metabolism (oxidation to an alcohol or carboxylic acid), it can also act as a "metabolic blocker," sterically hindering the enzymatic degradation of the adjacent pyridine ring.[13][14] The strategic placement of such groups is a key tactic in drug design to increase a compound's half-life.[15][16]

Therapeutic Applications of Substituted Pyridines

The versatility of the substituted pyridine scaffold is evident in the broad range of therapeutic areas where it is found.

Drug (Example) Therapeutic Class Role of Pyridine Scaffold
Etoricoxib COX-2 InhibitorThe 2-alkoxypyridine moiety is crucial for selective binding to the COX-2 enzyme.[17][18]
Imatinib Kinase InhibitorThe pyridine ring is a key component that interacts with the ATP-binding site of the Bcr-Abl tyrosine kinase.[2][19]
Amlodipine Calcium Channel BlockerThe dihydropyridine core is the essential pharmacophore for its antihypertensive action.[2]
Perampanel Antiepileptic DrugA bipyridine structure is central to its activity as an AMPA receptor antagonist.[20][21]

Integrated Synthetic Strategy: A Practical Workflow

The true value of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine is realized when it is employed in a multi-step synthesis. By protecting the hydroxyl group, a chemist unlocks the ability to perform a variety of reactions on the pyridine ring that would otherwise fail or produce unwanted side products. A common strategy involves subsequent functionalization, for example, through metallation followed by reaction with an electrophile.

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Ring Functionalization cluster_2 Step 3: Deprotection A 5-Hydroxy-2-methylpyridine B 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine A->B DHP, H+ cat. C Functionalized Intermediate B->C e.g., 1. n-BuLi 2. Electrophile (E+) D Final Product: Functionalized 5-Hydroxy-2-methylpyridine C->D Mild Acid (H+)

Caption: A generalized synthetic workflow utilizing the title compound.

This workflow illustrates the core utility: the THP-protected intermediate (B) is stable to the strongly basic conditions of lithiation (n-BuLi), allowing for the introduction of a new functional group (E). After this key transformation, the THP group is easily removed under mild acidic conditions to yield the desired, more complex final product (D) , a molecule that would be difficult to synthesize directly.

Prospective Physicochemical and Pharmacokinetic Profile

While this compound is an intermediate, analyzing its potential properties provides insight into the transformations it enables.

Property 5-Hydroxy-2-methylpyridine 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine Causality of Change
Molecular Weight 109.13 g/mol 193.25 g/mol Addition of C₅H₉O moiety
LogP (calculated) ~0.5~1.8Increased lipophilicity from the THP group
H-Bond Donors 10The acidic proton of the hydroxyl group is masked.
H-Bond Acceptors 2 (N, O)2 (N, O-ether)The number of acceptors remains the same.

Metabolic Considerations: If this molecule were to enter a biological system, two primary metabolic pathways could be predicted:

  • Hydrolysis: The acetal linkage of the THP ether is susceptible to acid-catalyzed hydrolysis (e.g., in the stomach) and potentially enzymatic cleavage in the liver, which would release 5-hydroxy-2-methylpyridine.

  • Oxidation: Cytochrome P450 enzymes in the liver would likely target the 5-methyl group for oxidation, forming a benzylic-type alcohol, which could be further oxidized to a carboxylic acid.[13]

Conclusion and Future Perspectives

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine is a quintessential example of a strategic synthetic intermediate in medicinal chemistry. Its role is not defined by its own biological activity, but by the critical function it serves in enabling the synthesis of more complex and potentially potent drug candidates. The combination of the medicinally relevant 5-methylpyridine core with the robust, yet gently removable, THP protecting group provides a powerful tool for drug discovery programs.

Future work involving this intermediate will likely focus on its use as a starting material for creating diverse libraries of substituted pyridines. By leveraging the protection-functionalization-deprotection strategy outlined herein, medicinal chemists can efficiently explore the structure-activity relationships (SAR) around the 5-hydroxy-2-methylpyridine scaffold, accelerating the journey toward novel therapeutics for a wide range of diseases, from cancer to neurological disorders.[19][22][23]

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04874a]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456720/]
  • Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. Benchchem. [URL: https://www.benchchem.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/thp-protecting-group-mechanism/]
  • Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. ResearchGate. [URL: https://www.researchgate.net/publication/361845688_Pyridine_derivatives_as_anticancer_agents_FDA-approved_drugs_and_promising_reported_compounds]
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5390806/]
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/315714041_Understanding_Tetrahydropyranyl_as_a_Protecting_Group_in_Peptide_Chemistry]
  • Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Copper(II)-Chloride-Dihydrate%3A-A-Catalytic-Agent-for-Branco-Srivastava/3f93a207267592476b7724911075c2e3919e13b8]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2021.1982295]
  • Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol5038237]
  • Tetrahydropyran. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tetrahydropyran]
  • Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576963/]
  • Synthesis & cleavage of THP ethers. YouTube. [URL: https://www.youtube.
  • Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11853169/]
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/thp-ethers.htm]
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • 5-Hydroxy-2-methylpyridine 99. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/131018]
  • 2-Hydroxy-5-methylpyridine. Chem-Impex. [URL: https://www.chemimpex.com/products/06448]
  • 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10403565/]
  • Cleavage of THP ether using catalytic amount of acetyl chloride at rt. ResearchGate. [URL: https://www.researchgate.
  • 5-Methoxy-2-methylpyridine. Chem-Impex. [URL: https://www.chemimpex.com/products/21558]
  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121683]
  • Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. ResearchGate. [URL: https://www.researchgate.
  • PROCESS FOR MANUFACTURING 5-METHOXYMETHYLPYRIDINE-2,3-DICARBOXYLIC ACID DERIVATIVES. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=epodoc.ep.3782985.a1&pn=EP3782985A1&ki=A1]
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S187853522030364X]
  • Introduction to 2-Methyl-5-hydroxypyridine Compound. Ontosight AI. [URL: https://ontosight.ai/2-methyl-5-hydroxypyridine]
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35724248/]
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [URL: https://www.longdom.
  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4754964/]
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30799794/]
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3757]
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [URL: https://www.nedmdg.org/documents/Enhancing_Metabolic_Stability_v2.pdf]
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/]
  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents. [URL: https://patents.google.
  • Application Notes and Protocols: 5-(Chloromethyl)-2-ethoxypyridine as a Versatile Synthetic Intermediate. Benchchem. [URL: https://www.benchchem.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9606869/]
  • Application Notes and Protocols: Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methylamine. Benchchem. [URL: https://www.benchchem.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [URL: https://www.hyphadiscovery.com/uncategorised/metabolism-of-five-membered-nitrogen-containing-heterocycles/]
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2765057/]
  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrans/34-dihydro-2h-pyrans.shtm]
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Preparation-of-substituted-alkoxypyridines-via-and-Faulkner-Chan/1a47df1254308a3d54c0001099b2446736c4b14d]
  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents. [URL: https://patents.google.

Sources

Stability of THP-Protected 5-Methyl-2-Hydroxymethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyranyl (THP) protection of 5-methyl-2-hydroxymethylpyridine creates a chemical paradox: it pairs an acid-labile acetal with a basic pyridine nitrogen. While the THP ether offers robust stability against nucleophiles, bases, and reducing agents, its successful management relies entirely on controlling the protonation state of the pyridine ring during synthesis and purification.

This guide details the stability profile, synthesis optimization, and critical handling protocols for this specific derivative. The 5-methyl substituent exerts a subtle but critical inductive effect (


), increasing the basicity of the pyridine nitrogen compared to unsubstituted analogs, which necessitates specific buffering strategies during oxidation and chromatography.

Part 1: Chemical Architecture & Mechanistic Insights

The Electronic Tug-of-War

The stability of this molecule is defined by two competing electronic centers:

  • The Acetal Center (THP): Susceptible to acid-catalyzed hydrolysis.

  • The Pyridine Nitrogen: A basic center (

    
     due to the 5-methyl donation) that can sequester acid catalysts.
    

In acidic media, the pyridine nitrogen protonates first. This creates a "proton sink" that can stall acid-catalyzed reactions (like protection) or require excess acid, which subsequently endangers the THP group.

Stereochemical Implications

Although 5-methyl-2-hydroxymethylpyridine is achiral, the introduction of the THP group creates a new stereocenter at the anomeric carbon (C2 of the tetrahydropyran ring).

  • Result: The product is obtained as a racemic mixture of enantiomers.

  • Analytical Impact: In achiral environments (standard NMR), these appear identical. However, if the pyridine derivative is later coupled to a chiral scaffold, this will generate diastereomers , resulting in signal doubling in

    
    H and 
    
    
    
    C NMR spectra.

Part 2: Synthesis & Protection Strategy[1]

Standard Protocol Flaw: Using strong acids like


-TsOH (p-toluenesulfonic acid) often leads to the formation of pyridinium salts, precipitating the substrate and stalling the reaction.
Optimized Protocol:  Use Pyridinium 

-Toluenesulfonate (PPTS)
. PPTS acts as a buffer, providing enough acidity to activate the dihydropyran (DHP) but preventing the irreversible protonation of the pyridine substrate.
Optimized Synthesis Workflow

ProtectionMechanism cluster_conditions Critical Conditions Start 5-Methyl-2-hydroxymethylpyridine (Substrate) Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Intermediate Protonation Catalyst Catalyst: PPTS (Mild Acid Buffer) Catalyst->DHP H+ Transfer Product THP-Protected Pyridine (Racemic Mixture) Intermediate->Product C-O Bond Formation Cond1 Solvent: DCM (Anhydrous) Cond2 Temp: 0°C to RT Cond3 Time: 4-12 Hours

Figure 1: Mechanistic pathway for PPTS-catalyzed THP protection, highlighting the oxocarbenium intermediate.

Step-by-Step Protocol
  • Dissolution: Dissolve 5-methyl-2-hydroxymethylpyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).

  • Catalysis: Add PPTS (0.1 equiv) at 0°C. Note: Do not use free p-TsOH.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (Note: The product is less polar than the starting alcohol).

  • Quench: Critical Step. Quench with saturated aqueous

    
     to neutralize the catalyst before concentration. Acidic concentration will cleave the product.
    

Part 3: Stability Matrix

The following table summarizes the stability of the THP-protected derivative under common pharmaceutical development conditions.

Condition TypeSpecific Reagent/EnvironmentStability VerdictTechnical Note
Acidic Aqueous HCl,

-TsOH, AcOH
Unstable Hydrolysis occurs rapidly at pH < 4. Metastable at pH 4-6.
Basic NaOH, KOH,

Stable Completely stable. Compatible with basic extraction.
Nucleophilic Grignard, Organolithium (n-BuLi)Stable Compatible. The pyridine ring can be lithiated without affecting the THP.
Reducing

,

,

/Pd
Stable Excellent stability.[1]
Oxidative mCPBA (meta-Chloroperoxybenzoic acid)Conditional Requires Buffering. The byproduct (m-chlorobenzoic acid) can cleave the THP.
Thermal Heating > 100°CStable Thermally robust in neutral media.
The Oxidation Trap (N-Oxide Formation)

Researchers often oxidize pyridines to N-oxides using mCPBA. While the 5-methyl group facilitates this (making the ring more electron-rich), the reaction produces m-chlorobenzoic acid as a byproduct.

  • Risk: This acidic byproduct will cleave the THP ether in situ.[2]

  • Solution: Perform the oxidation in a biphasic system (DCM/sat.

    
    ) or add solid 
    
    
    
    (3 equiv) directly to the DCM reaction mixture to scavenge the acid immediately upon formation.

Part 4: Purification & Handling (The "Silica Gel Trap")

The most common point of failure is flash column chromatography . Standard silica gel is slightly acidic (pH 6.0–6.5) and possesses active hydroxyl sites that can catalyze the deprotection of the THP ether during elution, leading to streaking and yield loss.

Purification Protocol

To purify THP-protected 5-methyl-2-hydroxymethylpyridine:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (

    
    ) .
    
  • Elution: Run the column using the neutralized solvent system (e.g., Hexanes/EtOAc + 1%

    
    ).
    
  • Alternative: Use Neutral Alumina (Grade III) if the THP ether proves exceptionally labile, though the triethylamine-doped silica method is usually sufficient.

Part 5: Deprotection Protocols

Controlled release of the hydroxyl group is achieved through acid-catalyzed hydrolysis.

Method A: Mild (Preserves acid-sensitive groups)
  • Reagents: PPTS (0.1 equiv) in Ethanol.

  • Conditions: Heat to 55°C for 3-4 hours.

  • Mechanism: Trans-acetalization with ethanol releases the alcohol.

Method B: Rapid (Standard)
  • Reagents: Acetic Acid (AcOH) / THF / Water (4:2:1).[3]

  • Conditions: 45°C for 2 hours.

  • Advantage: Homogeneous system, easy workup.

StabilityFlow Protected THP-Protected 5-Me-Pyridine Decision Intended Transformation? Protected->Decision Lithiation Lithiation/Coupling (Base/Nucleophile) Decision->Lithiation Basic Oxidation N-Oxidation (mCPBA) Decision->Oxidation Oxidative Deprotection Remove THP (Hydrolysis) Decision->Deprotection Acidic Safe Proceed Standard (Stable) Lithiation->Safe Caution MUST BUFFER (Add Na2CO3) Oxidation->Caution Method Use AcOH/THF/H2O or PPTS/EtOH Deprotection->Method

Figure 2: Decision matrix for handling THP-protected pyridine derivatives.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed protocols on THP formation and cleavage).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4] The Journal of Organic Chemistry, 42(23), 3772–3774. (The seminal paper on using PPTS for acid-sensitive substrates).

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers (THP).[1][3] (Comprehensive stability data and reaction examples).

  • Cella, J. A., & Martin, J. A. (1983). Preparation of amine oxides with m-chloroperbenzoic acid. The Journal of Organic Chemistry. (Discusses N-oxidation conditions and byproduct management).

Sources

The Pyridine-Oxanyl Motif: Strategic Bioisosterism in Modern Drug Design

[1][2]

Executive Summary The integration of oxanyl (tetrahydropyranyl or THP) groups onto pyridine scaffolds represents a high-value tactic in contemporary medicinal chemistry.[1][2] This structural combination addresses a frequent bottleneck in drug discovery: the "lipophilicity cliff." By replacing hydrophobic cyclohexyl or phenyl rings with the oxanyl ether isostere, researchers can significantly lower LogP (typically by 1.0–1.5 units) while maintaining the steric bulk necessary for receptor occupancy. This guide analyzes the physicochemical rationale, synthetic architecture, and therapeutic applications of pyridine-oxanyl derivatives.[2]

Part 1: The Bioisosteric Rationale

The "Magic Ether" effect is the driving force behind pyridine-oxanyl derivatives.[1][2] While pyridine itself serves as a privileged pharmacophore (offering H-bond acceptance and

12
Physicochemical Impact Analysis[1][2][3]
PropertyPhenyl-PyridineCyclohexyl-PyridineOxanyl-Pyridine (THP)Impact of Oxanyl Switch
Lipophilicity (cLogP) High (> 3.[1][2]5)High (> 3.[1]0)Moderate (1.5 - 2.0) Drastic reduction in lipophilicity; improved LLE.[1][2]
Solubility (LogS) LowLowHigh Ether oxygen acts as an H-bond acceptor with water.[1][2]
Metabolic Stability Prone to CYP oxidationProne to hydroxylationEnhanced Blocks metabolic "soft spots"; ether ring is metabolically robust.[1][2]
Electronic Effect

-deficient

-inductive

-inductive (Polar)
Dipole moment alignment can influence pyridine pKa.[1][2]
SAR Logic Flow

The following diagram illustrates the strategic evolution from a generic hydrophobic hit to an optimized pyridine-oxanyl lead.

SAR_LogicHitHydrophobic Hit(Phenyl-Pyridine)Step1Saturation Strategy(Cyclohexyl-Pyridine)Hit->Step1Reduce AromaticityProp1High LogPPoor SolubilityHit->Prop1LeadOxanyl Optimization(THP-Pyridine)Step1->LeadO-Insertion (Bioisostere)Prop2Maintains StericsMetabolic LiabilityStep1->Prop2Prop3Lower LogP (-1.2)H-Bond Acceptor (+1)Improved LLELead->Prop3

Caption: Optimization pathway converting a high-LogP aryl-pyridine hit into a soluble, metabolically stable oxanyl-pyridine lead.

Part 2: Synthetic Architectures

Constructing the C–C bond between the electron-deficient pyridine ring and the saturated oxanyl ring requires specific methodologies. Traditional nucleophilic substitution is often ineffective due to the electronic repulsion and lack of reactivity of the THP ring.

Method A: The Minisci Reaction (Radical Substitution)

This is the most direct and "atom-economical" method for late-stage functionalization.[1][2] It utilizes a carbon-centered radical derived from a carboxylic acid to attack the protonated pyridine.[1][2]

  • Mechanism: Oxidative decarboxylation of tetrahydro-2H-pyran-4-carboxylic acid generates a nucleophilic alkyl radical.[1][2]

  • Regioselectivity: Favors the C2 and C4 positions of the pyridine due to the stability of the radical intermediate.

Method B: Metal-Catalyzed Cross-Coupling

Used when precise regiocontrol is required (e.g., attaching THP to the C3 position).[1][2]

  • Reagents: Pyridyl halides + THP-zinc reagents (Negishi) or THP-boronates (Suzuki-Miyaura).[1][2]

  • Challenge: THP-boronates are notoriously unstable (protodeboronation).[1][2] Potassium (tetrahydropyran-4-yl)trifluoroborates are preferred for stability.[1][2]

Synthesis Workflow Diagram

Synthesis_WorkflowPyridinePyridine SubstrateReagentsAgNO3 (Cat.)(NH4)2S2O8 (Oxidant)TFA/H2OPyridine->ReagentsAcidTHP-4-Carboxylic AcidAcid->ReagentsRadicalTHP Radical Generation(Decarboxylation)Reagents->RadicalProduct4-(Tetrahydro-2H-pyran-4-yl)pyridineRadical->ProductMinisci Addition

Caption: The Minisci oxidative decarboxylation pathway for direct C-H functionalization of pyridine with tetrahydropyran.

Part 3: Validated Experimental Protocols

Protocol 1: Direct Minisci Alkylation of Pyridine

Objective: Synthesis of 4-(tetrahydro-2H-pyran-4-yl)pyridine via radical decarboxylation.[1][2] This protocol is self-validating through the observation of gas evolution (CO2) and color change (Ag catalyst turnover).[1]

Reagents:

  • Pyridine (1.0 equiv)[1][2]

  • Tetrahydro-2H-pyran-4-carboxylic acid (2.0 equiv)[1][2]

  • Silver Nitrate (AgNO3) (0.2 equiv)[1][2]

  • Ammonium Persulfate ((NH4)2S2O8) (2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)[1][2]

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Crucial for protonating the pyridine to activate it toward nucleophilic radical attack.[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Pyridine (1.0 mmol) and Tetrahydro-2H-pyran-4-carboxylic acid (2.0 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

  • Activation: Add TFA (1.0 mmol) to the mixture. Note: The aqueous layer will become acidic (pH < 2), ensuring the pyridine is protonated.

  • Catalyst Addition: Add AgNO3 (0.2 mmol). The solution should remain clear or turn slightly cloudy.

  • Radical Initiation: Heat the mixture to 40°C. Slowly add (NH4)2S2O8 (2.0 mmol) portion-wise over 10 minutes.

    • Validation Check: Vigorous bubbling (CO2 evolution) confirms decarboxylation is proceeding.[1][2]

  • Reaction: Stir vigorously at 40–50°C for 2–4 hours.

  • Workup: Cool to room temperature. Basify with 1M NaOH until pH > 10 (to deprotonate the pyridine product). Extract with DCM (3 x 10 mL).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol 2: Suzuki-Miyaura Coupling (Regiocontrolled)

Objective: Synthesis of 3-(tetrahydro-2H-pyran-4-yl)pyridine (difficult to access via Minisci).[1][2]

  • Reagents: 3-Bromopyridine, Potassium (tetrahydropyran-4-yl)trifluoroborate, Pd(dppf)Cl2, Cs2CO3, Toluene/Water (3:1).[1][2]

  • Conditions: Degas solvents with N2. Heat at 100°C in a sealed tube for 18 hours.

  • Validation: LC-MS monitoring for the disappearance of the bromide peak.

Part 4: Therapeutic Applications & Case Studies

Case Study 1: 11 -HSD1 Inhibitors (Metabolic Disease)

In the development of inhibitors for 11

12
  • Innovation: Replacement of a cyclohexyl group with a 4-oxanyl group on the pyridine amide scaffold.[1][2]

  • Outcome: The oxanyl derivative typically exhibits a 10-fold improvement in aqueous solubility and reduced clearance (Cl_int) in microsomes due to the removal of oxidizable C-H bonds present in the cyclohexane ring.

Case Study 2: Kinase Inhibitors (Oncology)

While drugs like Gilteritinib (AXL/FLT3 inhibitor) utilize the THP group attached to a piperazine, the principle remains identical for pyridine-based candidates.[2] The THP group binds in the solvent-exposed region of the ATP binding pocket.[1][2]

  • Mechanism: The ether oxygen of the oxanyl group creates a "water bridge" network with the solvent, stabilizing the protein-ligand complex without incurring the entropic penalty of a flexible alkyl chain.

References

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1][2]

  • Duncton, M. A. (2011).[2] Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1][2] MedChemComm, 2(12), 1135-1161.[1][2] Link

  • PharmaBlock. (2020).[1][2] Tetrahydropyrans in Drug Discovery: A Whitepaper on Bioisosteric Replacement. PharmaBlock Sciences.[1][2] Link

  • Pfizer Inc. (2016).[1][2] Discovery of PF-06409577: Structural optimization of AMPK activators. Journal of Medicinal Chemistry. Link[1][2]

  • AstraZeneca. (2018).[1][2] Discovery of AZD0156, a potent ATM kinase inhibitor with a pyridine-oxanyl motif.[1][2] Journal of Medicinal Chemistry. Link[1][2]

Metabolic stability of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol and mechanistic framework for assessing the in vitro metabolic stability of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (hereafter referred to as 5-MOP ). As a 2-alkoxypyridine derivative incorporating a tetrahydropyran (THP) ether linkage, 5-MOP presents a unique metabolic profile characterized by competition between ether cleavage (O-dealkylation), pyridine ring oxidation, and aliphatic hydroxylation of the THP moiety.

This document serves as a self-validating operating procedure for researchers, moving beyond generic templates to address the specific physicochemical liabilities of this structural class.

Physicochemical Profile & Metabolic Prediction

Before initiating wet-lab protocols, one must understand the "soft spots" of the analyte. 5-MOP combines a basic pyridine nitrogen with a lipophilic THP ether tail.

  • Structural Analysis:

    • Core: 5-Methylpyridine (susceptible to N-oxidation and benzylic-like methyl oxidation).

    • Linker: O-methylene ether (susceptible to CYP450-mediated O-dealkylation).

    • Tail: Oxan-2-yl (Tetrahydropyran) ring (susceptible to aliphatic hydroxylation).

  • Predicted Metabolic Pathways:

    • O-Dealkylation (Major Liability): CYP450 enzymes (specifically CYP2D6 and CYP3A4) frequently target ether linkages adjacent to aromatic rings. Cleavage here releases 5-methyl-2-pyridone and (tetrahydro-2H-pyran-2-yl)methanol .

    • Aliphatic Hydroxylation: The THP ring is a known lipophilic handle, often subject to oxidation at the C-3 or C-4 position.

    • N-Oxidation: Although less favorable in 2-substituted pyridines due to steric hindrance, N-oxidation remains a viable minor pathway.

Core Protocol: Microsomal Stability Assay

This protocol uses pooled Liver Microsomes (Human/Rat) to determine the Intrinsic Clearance (


) and Half-life (

).
Materials & Reagents
  • Test Compound: 5-MOP (10 mM stock in DMSO).

  • Enzyme Source: Pooled Liver Microsomes (HLM or RLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+) or solid NADPH.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Experimental Workflow (Self-Validating Design)

Causality in Design:

  • Why pH 7.4? Mimics physiological liver perfusion pH.

  • Why <1% DMSO? Organic solvents inhibit CYP isozymes; final DMSO must be

    
     0.1%.
    
  • Why 0.5 mg/mL protein? Balances sensitivity with linear reaction kinetics (Michaelis-Menten conditions).

Step-by-Step Procedure:

  • Preparation:

    • Dilute 5-MOP stock to 1

      
      M intermediate in KPi buffer (pre-warmed to 37°C).
      
    • Thaw microsomes on ice. Dilute to 1.0 mg/mL in KPi buffer.

  • Pre-Incubation (Metabolic Activation):

    • Mix 5-MOP solution and Microsome solution (1:1 v/v) in a 96-well plate.

    • Final concentrations: 0.5

      
      M 5-MOP, 0.5 mg/mL protein.
      
    • Equilibrate at 37°C for 5 minutes. Rationale: Ensures enzyme and substrate are at reaction temperature before catalysis begins.

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Negative Control: Add Buffer instead of NADPH to a separate set of wells. This validates that degradation is CYP-dependent and not chemical instability (e.g., hydrolysis of the ether).

  • Sampling:

    • At

      
       minutes, transfer 50 
      
      
      
      L of reaction mixture into 150
      
      
      L of ice-cold Quench Solution.
    • Rationale: 1:3 ratio ensures protein precipitation and immediate enzyme inactivation.

  • Processing:

    • Centrifuge at 4000 rpm for 20 mins (4°C) to pellet precipitated proteins.

    • Transfer supernatant for LC-MS/MS analysis.

Workflow Visualization

G Start Start: Thaw Microsomes & Prepare 5-MOP PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Init Initiation (+ NADPH) PreInc->Init Incubation Incubation (0 - 60 min) Init->Incubation Sampling Sampling (50 µL aliquots) Incubation->Sampling t=0,5,15... Quench Quench (+ ACN/IS) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Caption: Figure 1. Self-validating microsomal stability workflow ensuring temperature equilibration and precise quenching.

Analytical Strategy (LC-MS/MS)

Quantification requires a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Method Optimization for 5-MOP:

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Mass: C

    
    H
    
    
    
    NO
    
    
    
    
    MW = 207.27 Da.
  • Precursor Ion:

    
     208.3.
    
  • Fragment Ions (MRM Transitions):

    • Quantifier:

      
       (Loss of THP ring + oxygen; characteristic of 5-methyl-2-pyridyl cation).
      
    • Qualifier:

      
       (THP ring fragment).
      

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 2.5 minutes. The THP ether is moderately lipophilic (LogP ~2.5), expecting elution around 1.8 min.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural logarithm (


) of the remaining percentage of 5-MOP versus time. The slope of the linear regression (

) determines the elimination rate constant.




Data Presentation Standard
ParameterUnitFormula / Notes
Slope (

)

Derived from

vs Time

minHalf-life of parent compound


Measure of enzyme efficiency


Scaled to whole liver (using SF: 45 mg protein/g liver)
Mechanistic Interpretation (MetID)

If


 is high (>50 

L/min/mg), perform a Metabolite Identification (MetID) scan to locate the metabolic soft spot.
  • M1 (O-Dealkylation):

    
     208.3 
    
    
    
    110.1 (5-Methyl-2-pyridone). Mass shift: -98 Da.
  • M2 (THP Hydroxylation):

    
     208.3 
    
    
    
    224.3 (
    
    
    ). Mass shift: +16 Da.
  • M3 (Methyl Oxidation):

    
     208.3 
    
    
    
    224.3 (
    
    
    ). Differentiate from M2 by retention time (M3 is more polar).
Metabolic Pathway Visualization

MetPath Parent 5-MOP (m/z 208.3) M1 M1: 5-Methyl-2-pyridone (m/z 110.1) [O-Dealkylation] Parent->M1 CYP2D6/3A4 (Major) M2 M2: Hydroxy-THP-5-MOP (m/z 224.3) [Aliphatic Hydroxylation] Parent->M2 CYP3A4 (Moderate) M3 M3: Pyridine N-Oxide (m/z 224.3) [N-Oxidation] Parent->M3 FMO/CYP (Minor) SideProduct (Tetrahydro-2H-pyran-2-yl)methanol (Neutral Loss) Parent->SideProduct released during M1 formation

Caption: Figure 2. Predicted metabolic map of 5-MOP showing primary oxidative pathways.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance and protein binding data using a "well-stirred" model. Drug Metabolism and Disposition, 33(9), 1304-1311. Link

Methodological & Application

Synthesis procedure for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

To our valued colleagues in chemical research and drug development, this document provides a detailed, experience-driven guide for the synthesis, purification, and characterization of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine. This protocol is designed to be self-validating, explaining the rationale behind each step to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Scientific Context

5-Methyl-2-[(oxan-2-yl)methoxy]pyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Substituted alkoxypyridines are prevalent scaffolds in pharmaceutical agents and serve as versatile synthetic building blocks for more complex molecular architectures[1]. The title compound incorporates a tetrahydropyranyl (THP) ether moiety, a common protecting group for alcohols, linked to a pyridine core.[2][3] This structure presents a unique combination of features for further functionalization.

The synthesis described herein employs the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, offering a reliable pathway to the target molecule.[4][6][7]

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis is a classic two-step, one-pot process founded on the SN2 mechanism.

Step 1: Deprotonation. 5-Methyl-2-hydroxypyridine is first deprotonated using a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the sodium pyridinoxide salt and hydrogen gas, driving the equilibrium forward. The resulting pyridinoxide is a significantly more potent nucleophile than the starting hydroxypyridine.[5][8]

Step 2: Nucleophilic Substitution (SN2). The nucleophilic oxygen of the pyridinoxide attacks the electrophilic carbon of 2-(chloromethyl)oxane. This occurs in a concerted fashion where the nucleophile attacks from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral.[4][7] The choice of a primary alkyl halide is critical, as secondary and tertiary halides would favor a competing elimination (E2) reaction, reducing the yield of the desired ether.[5][6]

Below is a diagram illustrating the overall chemical transformation.

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

Proper planning requires accurate quantification of all reagents. The following table summarizes the necessary materials for a representative reaction scale.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
5-Methyl-2-hydroxypyridineC₆H₇NO109.131.00 g9.16Nucleophile Precursor
Sodium Hydride (60% disp.)NaH24.000.44 g11.0Base
2-(Chloromethyl)oxaneC₅H₉ClO120.581.33 g11.0Electrophile
Anhydrous DimethylformamideC₃H₇NO73.0920 mL-Solvent
Saturated NH₄Cl (aq)NH₄Cl-~15 mL-Quenching Agent
Ethyl AcetateC₄H₈O₂-~100 mL-Extraction Solvent
BrineNaCl (aq)-~30 mL-Washing Agent
Anhydrous MgSO₄MgSO₄-~2 g-Drying Agent

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only in an inert, dry atmosphere (e.g., under Argon or Nitrogen in a glovebox or using Schlenk technique). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dimethylformamide (DMF): A potential irritant and reproductive toxin. Handle in a well-ventilated fume hood.

  • 2-(Chloromethyl)oxane: A lachrymator and potential irritant. Handle with care in a fume hood.

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the major phases of the synthesis.

G start Start setup 1. Setup Dry glassware under vacuum/heat. Establish inert atmosphere (Ar/N₂). start->setup dissolve 2. Reagent Addition Dissolve 5-methyl-2-hydroxypyridine in anhydrous DMF. setup->dissolve deprotonation 3. Deprotonation Cool to 0°C. Add NaH portion-wise. Stir for 30 min. dissolve->deprotonation alkylation 4. Alkylation Add 2-(chloromethyl)oxane dropwise. Allow to warm to RT. Stir for 12-18h. deprotonation->alkylation workup 5. Work-up Quench with sat. NH₄Cl. Extract with Ethyl Acetate. Wash, dry, and concentrate. alkylation->workup purify 6. Purification Purify crude product via silica gel column chromatography. workup->purify characterize 7. Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. purify->characterize end_node End characterize->end_node

Sources

Application Note: Scalable Synthesis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable process development for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (IUPAC: 5-Methyl-2-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine). This ether linkage is a critical structural motif in medicinal chemistry, often serving as a bioisostere for other aromatic ethers or as a specific pharmacophore in GPR40 agonists (e.g., Fasiglifam intermediates).

While laboratory-scale synthesis often utilizes Mitsunobu conditions or sodium hydride (NaH) in dimethylformamide (DMF), these methods pose significant safety and cost challenges upon scale-up. Specifically, the NaH/DMF combination is a known runaway explosion hazard .[1][2]

This guide presents two validated protocols:

  • Protocol A (Preferred Process Route): Phase-Transfer Catalysis (PTC) using Toluene/NaOH. This method offers the highest safety profile, ease of workup, and cost-efficiency for multi-kilogram batches.

  • Protocol B (High-Reactivity Route): Sodium Hydride in THF. A homogeneous alternative for unreactive substrates, strictly engineering out the use of DMF.

Retrosynthetic Strategy & Mechanistic Insight

The target molecule is synthesized via Nucleophilic Aromatic Substitution (


) .[3][4] The reaction involves the displacement of a leaving group (Halide) on the pyridine ring by the alkoxide generated from (Tetrahydro-2H-pyran-2-yl)methanol.
The Challenge: O- vs. N-Alkylation

2-Halopyridines are ambident electrophiles. The nucleophile can attack:

  • The Carbon (C-2): Leading to the desired O-alkylated pyridine ether.

  • The Nitrogen: Leading to the thermodynamically stable N-alkylated pyridone impurity.

Control Strategy: To favor O-alkylation:

  • Leaving Group: Use 2-Chloro-5-methylpyridine . While 2-Fluoro is more reactive (due to the Element Effect in

    
    ), 2-Chloro is significantly cheaper and sufficiently reactive at reflux.
    
  • Solvent/Base: Non-polar solvents (Toluene) with hard cations favor O-alkylation by aggregating the nucleophile away from the nitrogen lone pair.

Reaction Scheme[3][5]

ReactionScheme SM1 2-Chloro-5-methylpyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + Base (NaOH or NaH) SM2 (Tetrahydro-2H-pyran-2-yl)methanol (Nucleophile) SM2->Intermediate Product 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (Target Ether) Intermediate->Product - Leaving Group Byproduct NaCl / NaBr Intermediate->Byproduct

Figure 1: Mechanistic pathway for the


 synthesis of the target pyridine ether.

Critical Safety Advisory: The NaH/DMF Hazard

STOP AND READ: Many literature procedures recommend Sodium Hydride (NaH) in DMF for this transformation. Do NOT use this combination on scale.

  • Hazard: NaH and DMF (or DMAc) undergo a self-accelerating decomposition reaction. The onset temperature can be as low as 26°C depending on quality and concentration. This decomposition generates hydrogen gas and dimethylamine, leading to rapid pressurization and potential reactor rupture.

  • Mitigation: This protocol replaces DMF with Toluene (Protocol A) or THF (Protocol B).

Protocol A: Phase-Transfer Catalysis (Scalable Process)

This is the recommended route for batches >100g. It utilizes a biphasic system (Solid/Liquid or Liquid/Liquid) to mitigate moisture sensitivity and exotherms.

Materials Table
ComponentRoleEquiv.CAS No.Notes
2-Chloro-5-methylpyridine Electrophile1.018368-64-4Liquid or low-melting solid.
(Tetrahydro-2H-pyran-2-yl)methanol Nucleophile1.214774-37-9"THP-Methanol". Racemic mixture used typically.
Sodium Hydroxide (50% aq) Base3.01310-73-2Cheap, easy to handle.
Tetrabutylammonium Bromide (TBAB) Catalyst0.051643-19-2Transfers OH- into organic phase.
Toluene Solvent5-10 Vol108-88-3Azeotropes water; favors O-alkylation.
Step-by-Step Procedure
  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and thermocouple.

  • Charging: Charge Toluene (5 volumes) and (Tetrahydro-2H-pyran-2-yl)methanol (1.2 equiv) into the reactor.

  • Catalyst Addition: Add TBAB (0.05 equiv). Agitate at 200 RPM.

  • Base Addition: Add 50% NaOH solution (3.0 equiv) in a single portion. The mixture will be biphasic.

  • Substrate Addition: Add 2-Chloro-5-methylpyridine (1.0 equiv).

    • Note: If the pyridine is solid, dissolve it in minimal toluene before addition.

  • Reaction: Heat the mixture to 90°C - 100°C (Internal Temperature).

    • Kinetics: The reaction typically requires 8–12 hours. Monitor by HPLC.

    • Endpoint: < 2% unreacted chloropyridine.

  • Workup:

    • Cool to 25°C.

    • Add Water (5 volumes) to dissolve salts.

    • Separate phases. Keep the upper Organic Phase .

    • Extract aqueous layer once with Toluene (2 volumes). Combine organics.

    • Wash combined organics with 10% Brine (3 volumes) to remove residual base and catalyst.

  • Isolation:

    • Dry organic phase over MgSO4 or via azeotropic distillation.

    • Concentrate under reduced pressure (Rotavap) to obtain the crude oil.

    • Purification: High-Vacuum Distillation (approx. 140–160°C at 0.5 mmHg) is recommended for high purity (>98%).

Protocol B: NaH / THF (High Reactivity)

Use this method if the PTC route fails to achieve full conversion (e.g., if the specific starting material batch has low reactivity).

Materials Table
ComponentRoleEquiv.Notes
2-Chloro-5-methylpyridine Electrophile1.0Limiting reagent.
(Tetrahydro-2H-pyran-2-yl)methanol Nucleophile1.1Slight excess.
Sodium Hydride (60% in oil) Base1.2Handle under N2.
THF (Anhydrous) Solvent10 VolDryness is critical.
Step-by-Step Procedure
  • Slurry Formation: Under a nitrogen atmosphere, charge NaH (1.2 equiv) and THF (5 volumes) into the reactor. Cool to 0°C .[5][6]

  • Alkoxide Formation: Dissolve (Tetrahydro-2H-pyran-2-yl)methanol (1.1 equiv) in THF (2 volumes). Add this solution dropwise to the NaH slurry over 30–60 minutes.

    • Observation: Hydrogen gas (

      
      ) evolution. Ensure adequate venting.
      
    • Control: Maintain internal temperature < 10°C.

    • Aging: Stir at 20°C for 1 hour until

      
       evolution ceases.
      
  • Coupling: Add 2-Chloro-5-methylpyridine (1.0 equiv) (neat or in 1 vol THF) to the alkoxide solution.

  • Heating: Heat the mixture to Reflux (66°C) .

    • Time: 4–6 hours.

  • Quench (Critical):

    • Cool to 0°C.[5][6]

    • Carefully add Isopropyl Alcohol (0.5 vol) to quench excess NaH.

    • Add Saturated Ammonium Chloride (5 vol).

  • Extraction: Extract with Ethyl Acetate or MTBE. Wash with water and brine.

  • Purification: Concentrate and distill as in Protocol A.

Process Control & Visualization

Workflow Diagram

ProcessFlow cluster_reaction Reaction Stage cluster_workup Workup & Isolation start Start: Raw Materials mix Mix Toluene + Alcohol + Catalyst start->mix base Add 50% NaOH (Exotherm Check) mix->base heat Heat to 90°C (8-12 Hours) base->heat ipc IPC: HPLC < 2% SM heat->ipc ipc->heat Fail (Continue Heating) quench Phase Separation (Remove Aqueous) ipc->quench Pass wash Brine Wash quench->wash conc Concentration (Rotavap) wash->conc distill High Vac Distillation conc->distill

Figure 2: Process flow diagram for the Phase-Transfer Catalysis route (Protocol A).

Analytical Parameters (IPC)
  • HPLC Method: C18 Column, Acetonitrile/Water (0.1% H3PO4) gradient.

  • Retention Times (Approx):

    • 2-Chloro-5-methylpyridine: ~3.5 min

    • Product: ~5.2 min (More lipophilic)

    • N-alkylated impurity: ~2.8 min (More polar)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Catalyst degradation or insufficient temperature.Ensure T > 90°C. Add 0.02 eq more TBAB. If using NaH, ensure anhydrous conditions.
High N-Alkylated Impurity Solvent too polar or counter-ion effect.Ensure Toluene is used (Protocol A). If using Protocol B, switch from NaH to LiOtBu (Lithium salts favor N-alkylation less than Sodium in some cases, though solvent is the primary driver).
Emulsion during Workup Catalyst surfactant effect.Filter the biphasic mixture through Celite before separation. Add more brine.

References

  • Safety of NaH/DMF: Yang, J., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019 , 23(10), 2210–2217.

  • Phase Transfer Catalysis: Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986 , 58(6), 857-868.

  • Regioselectivity in Pyridines: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (General Text on regioselectivity).
  • Substrate Synthesis: "Synthesis of (tetrahydro-2H-pyran-2-yl)methanol." ChemicalBook Protocols.

Sources

Functionalization of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine at the nitrogen atom

Application Note: High-Fidelity -Functionalization of Acid-Sensitive Pyridyl Ethers


Executive Summary & Molecule Analysis

This guide details the synthetic functionalization of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (Compound 1 ) at the pyridyl nitrogen.

Compound Analysis:

  • Core: 2,5-Disubstituted Pyridine. The nitrogen lone pair is nucleophilic but sterically accessible.

  • Substituent A (C5): Methyl group.[1] Electron-donating (weak), slightly increasing basicity/nucleophilicity of the ring nitrogen.

  • Substituent B (C2): (Tetrahydro-2H-pyran-2-yl)methoxy group (THP-protected alcohol).

    • Critical Constraint: The THP ether is acid-labile . Exposure to Brønsted acids (e.g., byproducts of oxidation) or strong Lewis acids will hydrolyze the acetal, yielding the free alcohol (5-methyl-2-pyridinemethanol) and destroying the protecting group.

    • Electronic Effect: The alkoxy group at C2 exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M). For

      
      -functionalization, the nitrogen remains nucleophilic, though less so than in simple alkyl pyridines.
      

Scope of Protocols:

  • 
    -Oxidation:  Synthesis of the 
    
    
    -oxide metabolite mimic while preserving the THP group.
  • 
    -Alkylation:  Quaternization to form pyridinium salts, with specific controls to prevent the "Pyridone Rearrangement" (Hilbert-Johnson type).
    

Decision Framework & Workflow

Before initiating synthesis, the researcher must select the pathway based on the desired endpoint. The following logic gate visualizes the critical decision points and risks.

FunctionalizationWorkflowStartSubstrate: 5-Methyl-2-[(oxan-2-yl)methoxy]pyridineDecisionTarget Functionalization?Start->DecisionNOxideTarget: N-Oxide(Metabolite/Prodrug)Decision->NOxideOxidationAlkylationTarget: Pyridinium Salt(Solubility/Ionic Liquid)Decision->AlkylationAlkylationRisk1RISK: Acidic Hydrolysis of THPNOxide->Risk1Risk2RISK: O-Dealkylation to PyridoneAlkylation->Risk2Sol1Solution: Buffered mCPBA(Biphasic System)Risk1->Sol1MitigationSol2Solution: Non-Nucleophilic Anionor Low TempRisk2->Sol2MitigationProduct1Product A:N-Oxide (THP Intact)Sol1->Product1Product2Product B:N-Alkyl Pyridinium SaltSol2->Product2

Figure 1: Strategic workflow for functionalization, highlighting critical stability risks for the THP ether.

Protocol A: Buffered -Oxidation (The "Metabolite" Route)

Objective: Synthesize the pyridine

The Challenge: Standard oxidation using meta-chloroperoxybenzoic acid (mCPBA) generates m-chlorobenzoic acid as a byproduct. In non-polar solvents (DCM, Chloroform), the local concentration of this acid is sufficient to catalyze the hydrolysis of the THP acetal [1, 2].

The Solution: Use a Buffered Biphasic System . By layering the organic solvent with aqueous Sodium Bicarbonate (

Materials
  • Substrate: 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (1.0 equiv)

  • Oxidant: mCPBA (70-75% wt, 1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Reagent Grade)

  • Buffer: Saturated aqueous

    
    
    
  • Quench: 10% aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add an equal volume of saturated aqueous

    
     to the reaction flask. The mixture will be biphasic.
    
  • Addition: Cool the mixture to 0°C. Add mCPBA (1.2 equiv) portion-wise over 15 minutes with vigorous stirring .

    • Note: Vigorous stirring is critical to ensure phase transfer and immediate neutralization of the benzoic acid byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5) or LCMS.

    • Checkpoint: The

      
      -oxide is much more polar than the starting material and will have a significantly lower 
      
      
      .
  • Quench (Critical): Once conversion is complete, add 10% aqueous

    
     (approx. 2 equiv relative to mCPBA) and stir for 20 minutes.
    
    • Why? This destroys excess peroxide. Verify with starch-iodide paper (should remain white).

  • Workup: Separate the layers. Extract the aqueous layer 2x with DCM/Isopropanol (3:1) (N-oxides are water-soluble; the alcohol helps recovery).

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    if Lewis acid sensitivity is suspected, though usually safe).
  • Purification: Flash chromatography using DCM/MeOH (gradient 0%

    
     10%).
    

Alternative Method (Green Chemistry): Use Oxone® (Potassium peroxymonosulfate) in Acetone/Water buffered with

Protocol B: -Alkylation (Quaternization)

Objective: Synthesize the


The Challenge: The "Pyridone Trap" 2-Alkoxypyridines are ambident nucleophiles.[2] Upon




-alkyl-2-pyridone

The Solution: To isolate the salt (and keep the THP ether), use non-nucleophilic counterions or avoid heat.

Materials
  • Substrate: 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

  • Reagent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr)

  • Solvent: Acetonitrile (anhydrous) or Acetone

  • Precipitation Solvent: Diethyl Ether (

    
    )
    
Step-by-Step Procedure
  • Dissolution: Dissolve substrate in anhydrous Acetonitrile (0.2 M).

  • Alkylation: Add Alkyl Halide (1.1 equiv).

    • For Methylation: Add MeI. Stir at Room Temperature in the dark.

    • For Benzylation: Add BnBr. Stir at RT.

    • Warning:Do NOT reflux if you wish to avoid the rearrangement to the pyridone. Heat promotes the nucleophilic attack of

      
       on the protecting group.
      
  • Monitoring: Monitor consumption of starting material. The product is a salt and may precipitate out of solution or stick to the baseline of a standard silica TLC plate.

  • Isolation:

    • If precipitate forms: Filter and wash with cold

      
      .
      
    • If homogeneous: Concentrate to 1/3 volume and add excess

      
       to induce precipitation.
      
  • Purification: Recrystallization from EtOH/

    
    . Do not use silica chromatography for salts unless using specialized ionic liquid phases; reverse phase (C18) is preferred.
    

Analytical Validation

Successful functionalization is confirmed by observing specific shifts in the

PositionProtonStarting Material (

ppm)

-Oxide Product (

ppm)

-Me Salt Product (

ppm)
C6-H

to Nitrogen
~8.0~8.2 - 8.4 (Deshielded)~8.8 - 9.2 (Highly Deshielded)
C2-OCH2 Ether Methylene~4.2~4.2 - 4.3 (Minor shift)~4.5 (Inductive deshielding)
N-Me New SignalN/AN/A~4.0 - 4.3 (Singlet)

Note: Data are approximate and solvent-dependent (


References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (THP stability and cleavage conditions).

  • Vertex AI Search Result 1.1. Highly efficient and selective phosphorylation... catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. (Describes buffered mCPBA protocols).

  • Vertex AI Search Result 1.9. Oxidation of pyridine derivative to N-oxide. (Discussion of alternative oxidants like Oxone and Urea-H2O2).

  • Vertex AI Search Result 1.2. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines. (Mechanistic insight into the O-dealkylation side reaction).

  • Vertex AI Search Result 1.22. The Stability of Pyridine and Its Derivatives. (General stability data).

Troubleshooting & Optimization

Troubleshooting low conversion rates in pyridine etherification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine etherification. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in the synthesis of pyridine ethers. As opposed to a rigid manual, this resource is structured as a series of in-depth, question-and-answer troubleshooting guides. My objective is to provide not just solutions, but a foundational understanding of the causality behind each experimental parameter, empowering you to logically diagnose and resolve issues in your own systems.

FAQ 1: Foundational Issues & Starting Material Integrity

Before delving into reaction-specific problems, it's crucial to address the most common source of low yields: the integrity of the starting materials and the reaction environment.

Question: My pyridine etherification reaction is sluggish or failing completely. Where should I start my investigation?

Answer: The first step is always to verify the fundamentals of your setup and reagents. Low conversion is frequently traced back to issues that are independent of the specific reaction mechanism. A systematic check is the most efficient approach.

The lone pair of electrons on the pyridine nitrogen can coordinate with metal catalysts or Lewis acids, potentially inhibiting catalytic activity.[1] Furthermore, the pyridine ring's electron-deficient nature deactivates it towards certain reaction types.[1] These intrinsic properties make pyridine chemistry highly sensitive to the quality of reagents and conditions.

Troubleshooting Workflow: Foundational Checks

Here is a logical workflow to diagnose foundational issues before optimizing reaction-specific parameters.

start Low Conversion Observed sm_purity 1. Verify Starting Material Purity (Hydroxypyridine, Halopyridine, Alcohol) start->sm_purity solvent_purity 2. Confirm Solvent Anhydrous/Purity sm_purity->solvent_purity Purity OK? inert_atm 3. Ensure Inert Atmosphere (if using sensitive reagents) solvent_purity->inert_atm Solvent OK? reagent_activity 4. Check Reagent Activity (e.g., Base, Organometallic) inert_atm->reagent_activity Atmosphere OK? proceed Proceed to Reaction-Specific Troubleshooting reagent_activity->proceed Reagents OK?

Caption: Foundational troubleshooting workflow for pyridine etherification.

1. Purity of Hydroxypyridine/Halopyridine Starting Material:

  • The Problem: Hydroxypyridines can be hygroscopic and may exist as hydrates.[2] Impurities from their synthesis (e.g., residual salts or solvents) can interfere with the reaction. For instance, methods to synthesize 4-hydroxypyridine can be complex and result in byproducts if not executed carefully.[2]

  • The Causality: Water will quench strong bases (like NaH) and can hydrolyze sensitive reagents.[3] Inorganic salt impurities can affect catalyst activity or alter the solubility of key intermediates.

  • Solution:

    • Verify the purity of your pyridine starting material by NMR and check for water content by Karl Fischer titration if possible.

    • If purity is suspect, consider purification. Recrystallization from a suitable solvent like methanol or a chloroform mixture is often effective.[2][4][5] For N-oxides, which are often used to activate the pyridine ring, ensure they are free from the oxidizing agent used in their preparation.[6]

2. Anhydrous Solvents and Reagents:

  • The Problem: Many etherification reactions, especially those employing strong bases or organometallic catalysts, are highly sensitive to moisture.[3][7]

  • The Causality: Water is a competing nucleophile and proton source. It reacts with and deactivates strong bases (e.g., NaH, KH, alkoxides) and organometallic reagents. In catalytic reactions, water can hydrolyze the catalyst or ligands.

  • Solution:

    • Use freshly distilled, anhydrous solvents. Polar aprotic solvents like DMF, DMSO, and THF are common but must be properly dried.[3][8]

    • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

    • Run reactions under an inert atmosphere (Nitrogen or Argon) if using air-sensitive reagents like NaH, organometallics, or palladium catalysts.[9]

FAQ 2: Williamson-Type Etherification (Hydroxypyridine + Electrophile)

This classical approach involves deprotonating a hydroxypyridine to form a pyridinoxide nucleophile, which then attacks an alkyl halide or other electrophile. Low yields here often stem from issues with base selection, competing side reactions, or regioselectivity.

Question: My Williamson etherification of a hydroxypyridine is giving a low yield. What are the most likely causes?

Answer: This is a multifaceted problem. The key is to ensure complete deprotonation of the hydroxypyridine and to favor the desired SN2 substitution pathway over competing elimination (E2) and N-alkylation pathways.

Troubleshooting Summary Table: Williamson-Type Reactions
SymptomPossible CauseRecommended Action & Rationale
No or minimal product; starting material recovered 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the hydroxypyridine.Switch to a stronger base. For less acidic pyridinols, NaH or KH are more effective than weaker bases like K₂CO₃.[3] Ensure stoichiometric equivalence or a slight excess of base.
2. Unreactive Electrophile: The alkyl halide has a poor leaving group.The reactivity order is R-I > R-Br > R-Cl.[3] If using an alkyl chloride, consider converting it to the iodide in situ with a catalytic amount of NaI or KI (Finkelstein reaction).[3]
3. Low Temperature: The reaction kinetics are too slow.Gently increase the temperature. Typical ranges are 50-100°C.[3][10] Monitor carefully, as higher temperatures can promote side reactions.
Alkene byproduct observed E2 Elimination: The pyridinoxide is acting as a base rather than a nucleophile.This is the most common side reaction, especially with secondary or tertiary alkyl halides.[3][10] If possible, redesign your synthesis to use a primary alkyl halide.[8][10] Using a less hindered base might also help, but often the choice of electrophile is key.
Isomeric byproduct observed N-Alkylation: The reaction occurs on the pyridine nitrogen instead of the oxygen.This is a significant issue for 2- and 4-pyridones, which exist in tautomeric equilibrium with their hydroxypyridine forms.[11] Solvent choice is critical; polar aprotic solvents (DMF, DMSO) generally favor O-alkylation, while polar protic solvents can favor N-alkylation. The counter-ion of the base can also play a role.
Visualizing Competing Pathways

The competition between substitution (SN2, desired) and elimination (E2, undesired) is fundamental.

cluster_0 Reaction Pathways reactants Pyridinoxide (Nu⁻/Base) + Secondary Alkyl Halide sn2_path SN2 Pathway (Nucleophilic Attack) reactants->sn2_path Favored by: - Primary Halide - Less Hindered Base e2_path E2 Pathway (Proton Abstraction) reactants->e2_path Favored by: - Secondary/Tertiary Halide - Steric Hindrance - High Temperature product Desired Ether Product sn2_path->product byproduct Alkene Byproduct e2_path->byproduct cluster_cycle Buchwald-Hartwig C-O Coupling cluster_inhibition Inhibition Pathway pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X inhibited_pd Pyridine-Coordinated Pd Complex (Inactive) pd0->inhibited_pd + Pyridine Substrate (Coordination) alkoxide_complex Pd(II)-Alkoxide Complex oa_complex->alkoxide_complex + R-O⁻ alkoxide_complex->pd0 Reductive Elimination product_complex Product alkoxide_complex->product_complex

Sources

Technical Support Center: Synthesis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

The formation of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming C-O bonds.[1][2] The reaction involves the O-alkylation of 5-methyl-2-pyridone (which exists in tautomeric equilibrium with 5-methyl-2-hydroxypyridine) with an appropriate electrophile like 2-(halomethyl)oxane. However, the success of this synthesis is highly dependent on carefully controlled reaction conditions, with temperature being one of the most critical parameters influencing yield and purity.

Reaction Overview

The desired reaction is an S(_N)2 substitution on the oxygen atom of the 5-methyl-2-pyridone anion. However, because the pyridone anion is an ambident nucleophile, it can also react through its nitrogen atom, leading to the undesired N-alkylated isomer.[3] Additionally, the base used for deprotonation can promote a competing E2 elimination reaction with the alkyl halide, particularly at elevated temperatures.[4][5]

G cluster_reactants Reactants cluster_products Potential Products 5-Methyl-2-pyridone 5-Methyl-2-pyridone Reaction Reaction 5-Methyl-2-pyridone->Reaction 2-(Halomethyl)oxane 2-(Halomethyl)oxane 2-(Halomethyl)oxane->Reaction Base Base Base->Reaction Desired_Product 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine (O-Alkylation, SN2) Reaction->Desired_Product Favored by Optimal Temp. N_Alkylated_Byproduct 1-[(Oxan-2-yl)methyl]-5-methyl- pyridin-2-one (N-Alkylation) Reaction->N_Alkylated_Byproduct Competitive Pathway Elimination_Byproduct 3,4-Dihydro-2H-pyran (Elimination, E2) Reaction->Elimination_Byproduct Favored by Higher Temp. Troubleshooting_Workflow start Low Yield of Desired O-Alkylated Product analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->analysis path_sm Mainly Unreacted Starting Material analysis->path_sm path_n_alk Significant N-Alkylated Byproduct analysis->path_n_alk path_elim Significant Elimination Byproduct analysis->path_elim path_other Decomposition or Complex Mixture analysis->path_other sol_sm1 Cause: Incomplete Deprotonation - Use stronger base (e.g., NaH) - Ensure anhydrous conditions - Increase deprotonation time path_sm->sol_sm1 sol_sm2 Cause: Temperature Too Low - Gradually increase temp. by 10°C - Increase reaction time - Use more reactive halide (I > Br > Cl) path_sm->sol_sm2 sol_n_alk Cause: Poor Regioselectivity - Switch to polar aprotic solvent (DMF) - Use Cs2CO3 as base - Lower reaction temperature path_n_alk->sol_n_alk sol_elim Cause: E2 Competition - Lower reaction temperature - Use less hindered base (e.g., K2CO3) - Ensure primary halide is used path_elim->sol_elim sol_other Cause: Reagent/Product Instability - Run at lower temperature for longer - Check stability of starting materials - Ensure inert atmosphere path_other->sol_other

Sources

Technical Support Center: Crystallization of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine .

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting Phase Separation, Polymorphism, and Stability Compound Class: Pyridine Ethers / THP-Protected Alcohols

Executive Summary

Crystallizing 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine presents a trifecta of challenges common to lipophilic pyridine ethers: Liquid-Liquid Phase Separation (LLPS/Oiling Out) , Low Melting Point , and Acid Sensitivity (due to the acetal linkage in the tetrahydropyran/oxanyl group).

This guide moves beyond standard protocols to address the thermodynamic and kinetic barriers specific to this molecule. The presence of the flexible ether linkage and the oxanyl ring introduces significant rotational freedom, increasing the entropic penalty for nucleation.

Module 1: The "Oiling Out" Phenomenon

Issue Description

User Report: "Upon adding the anti-solvent (e.g., water or heptane), the solution turned milky or formed a second liquid layer at the bottom. No crystals formed even after days of stirring."

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) . The metastable limit for liquid separation (


) is being crossed before the metastable limit for crystallization (

).
  • Lipophilicity: The oxanyl group makes the molecule highly lipophilic.

  • Interactions: The pyridine nitrogen is a weak H-bond acceptor, but the molecule lacks strong H-bond donors.

  • Result: When a polar anti-solvent (like water) is added, the hydrophobic effect forces the solute molecules together into disordered nanodroplets (oil) rather than an ordered lattice.

Troubleshooting Protocol: The "Two-Stage" Seeding Strategy

Do not simply cool the mixture. You must bypass the LLPS region.

Step-by-Step Workflow:

  • Solvent Selection: Use a solvent system with moderate polarity to solubilize the pyridine but avoid extreme polarity differences.

    • Recommended: Isopropyl Acetate (IPAc) or Toluene (Solvent) + n-Heptane (Anti-solvent).

    • Avoid: Methanol/Water (High risk of oiling out due to extreme polarity gap).

  • Saturation: Prepare a solution at

    
     saturation at 25°C.
    
  • Seed Bed Generation:

    • Cool to 15°C.

    • Add 1-2 wt% seeds. Crucial: If you lack seeds, generate them by taking a small aliquot, freezing it in liquid nitrogen, and scratching the glass as it warms.

  • Controlled Anti-solvent Addition:

    • Add Heptane extremely slowly (e.g., 0.1 volumes/hour) directly into the vortex.

    • Stop if the solution becomes hazy (emulsion). Heat slightly until clear, then cool back to the seeding temperature.

Visual Logic: LLPS vs. Crystallization

LLPS_Decision_Tree cluster_legend Thermodynamic Path start Start: Solution is Cloudy/Oily check_temp Check Temperature relative to MP start->check_temp is_oil Is it discrete droplets? check_temp->is_oil T < MP action_heat Action: Heat to Clear Point (Dissolve Oil) is_oil->action_heat Yes (LLPS) fail_state Result: Amorphous Gum is_oil->fail_state No (Precipitate) action_seed Action: Add Seeds at Metastable Zone (Clear) action_heat->action_seed Solution Clear action_slow Action: Slow Cooling (0.1°C/min) Avoid Crash Cooling action_seed->action_slow success Result: Crystalline Solid action_slow->success fail_state->action_heat Restart

Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 2: Chemical Stability (The Acetal Risk)

Issue Description

User Report: "The crystals are turning yellow or the purity is dropping during scale-up. HPLC shows a new peak at RRT 0.4."

Root Cause Analysis

The [(oxan-2-yl)methoxy] moiety contains an acetal linkage (O-C-O). Acetals are stable to bases but highly labile to acids .

  • Mechanism: Trace acid (even from unwashed glassware or CO2 absorption from air) protonates the acetal oxygen, leading to hydrolysis. This cleaves the THP group, releasing the free alcohol (5-Methyl-2-hydroxymethylpyridine) and 5-hydroxypentanal (which polymerizes/yellows).

Prevention Protocol
  • pH Control: Ensure the crystallization mother liquor is neutral to slightly basic (pH 7.5 - 8.5).

  • Additives: Add 0.1% v/v Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the crystallization solvent. This acts as an "acid scavenger" to neutralize any environmental acidity.

  • Avoid Acidic Salts: Do not attempt to make the HCl salt of this pyridine in aqueous media; it will almost certainly degrade the ether linkage. If a salt is required, use non-aqueous conditions (e.g., anhydrous HCl in Ether) and keep strictly dry.

Module 3: Nucleation & Polymorphism

Issue Description

User Report: "I have a thick oil that won't solidify, even at -20°C. Is it a glass?"

Root Cause Analysis

The molecule has high conformational flexibility. The oxan-2-yl group is chiral.

  • Chirality Factor: If your synthesis used racemic Dihydropyran (DHP), your product is a racemate (mixture of enantiomers). Racemates often have lower melting points and slower crystallization kinetics than pure enantiomers because packing two different stereoisomers into a lattice is entropically difficult.

  • Glass Transition: Rapid cooling of this oil locks it into a glass state (amorphous solid) rather than a crystal.

Troubleshooting Protocol: High-Shear Cycling

To break the kinetic barrier of nucleation:

  • Temperature Cycling:

    • Cool the oil to -20°C (Glass state).

    • Warm slowly to 0°C (Viscous liquid).

    • Repeat. This fluctuation helps molecules align.

  • Sonication: Apply ultrasound pulses (5 seconds on, 30 seconds off) to the supersaturated solution. Cavitation bubbles provide high-energy surfaces for heterogeneous nucleation.

  • Anti-solvent Trituration:

    • Dissolve the oil in a minimum amount of Diethyl Ether.

    • Add Hexane until cloudy.

    • Scratch the flask walls vigorously with a glass rod. The friction creates microscopic glass particles that act as nucleation sites.

Summary Data Table

ParameterSpecification / RecommendationReason
Solvent System Toluene / Heptane or IPAc / HeptaneModerate polarity avoids oiling out; compatible with lipophilic ether.
pH Modifier 0.1% TriethylaminePrevents acid-catalyzed hydrolysis of the acetal (oxanyl) group.
Temperature -10°C to 5°C (Final Isolation)Low melting point requires sub-ambient isolation to maximize yield.
Agitation Low shear (after nucleation)High shear can cause secondary nucleation of amorphous fines.
Drying Vacuum < 30°CThermal instability; risk of melting the wet cake.

Experimental Workflow: Seeded Cooling Crystallization

Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve Dissolve in IPAc (5 vol, 25°C) AddBase Add 0.1% TEA (Stabilizer) Dissolve->AddBase Cool1 Cool to 15°C AddBase->Cool1 Seed Seed (1 wt%) Cool1->Seed Age Age 2 hrs (Verify Growth) Seed->Age Cool2 Cool to -5°C (0.2°C/min) Age->Cool2 Filter Filtration (Cold) Cool2->Filter Wash Wash (Cold Heptane) Filter->Wash Dry Vac Dry (<30°C) Wash->Dry

Caption: Optimized workflow for crystallizing acid-sensitive pyridine ethers.

References

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019. Link

    • Context: Fundamental mechanism of two-step nucleation involving liquid-liquid phase separ
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

    • Context: Stability profiles of Tetrahydropyranyl (THP) ethers and their sensitivity to acidic hydrolysis.
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. Link

    • Context: Standard protocols for metastable zone width (MSZW)
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link

    • Context: Techniques for handling "oiling out" and seeding str

Technical Support Center: Dealing with Pyridine N-Oxide Impurities in Oxanyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Pyridine N-Oxide Impurities in Oxanyl (Tetrahydropyranyl) Ether Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting Guide & FAQ[1]

Introduction: The "Sticky" Oxidant Problem

In the synthesis of oxanyl ethers (commonly tetrahydropyranyl or THP ethers) used as protecting groups or pharmacophores, Pyridine N-oxide (PyNO) often emerges as a persistent contaminant.[1] This typically occurs in two scenarios:

  • Oxidative Etherification: When pyridine is used as a base during metal-mediated oxidative cyclizations to form the oxanyl ring.[1]

  • Multi-step Carryover: When a THP-protection step follows an oxidation reaction (e.g., Sarett or Collins oxidation) where pyridine was used, and residual pyridine oxidized to PyNO.[1]

Pyridine N-oxide is highly polar, hygroscopic, and possesses a high boiling point (270°C), making it difficult to remove via standard evaporation or simple silica chromatography, where it often "streaks" and co-elutes with polar oxanyl ethers.[1]

This guide provides field-proven, self-validating protocols to eliminate PyNO without compromising the acid-sensitive oxanyl ether linkage.[1]

Module 1: Detection & Diagnostics

Q: How do I definitively confirm Pyridine N-oxide contamination in my crude oxanyl ether?

A: PyNO has a distinct spectroscopic signature that differentiates it from free pyridine.[1] Use 1H NMR for rapid confirmation.

FeaturePyridine (Free Base)Pyridine N-Oxide (Impurity)Diagnostic Note
H-2/H-6 Shift ~8.6 ppm (d)~8.2 - 8.3 ppm (d) PyNO protons are shielded relative to pyridine due to back-donation from Oxygen.[1]
H-4 Shift ~7.6 ppm (t)~7.3 - 7.4 ppm (t) Distinct triplet upfield shift.[2]
TLC Behavior Moves freely (High Rf)Sticks/Streaks (Low Rf) On Silica (Hex/EtOAc), PyNO stays near baseline or streaks; stains UV active.

Module 2: Removal Strategies (Protocols)

Protocol A: The Copper(II) Complexation Wash (Gold Standard)

Best for: Acid-sensitive oxanyl ethers (THP, THF derivatives). This method leverages the coordination chemistry of Cu(II) to sequester PyNO into the aqueous phase.

Mechanism: Pyridine N-oxide acts as a ligand, displacing water/chloride ligands on Copper(II), forming a water-soluble cationic complex


.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate). Note: Ethyl Acetate is preferred for better phase separation.

  • Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (CuSO₄) or Copper(II) Chloride (CuCl₂) .

  • The Wash:

    • Add the Copper solution to the organic phase (1:1 volume ratio).[1]

    • Shake vigorously for 2–3 minutes.

    • Visual Check: The aqueous layer will shift from Light Blue to Deep Blue/Purple (indicating PyNO complexation).[1]

  • Repetition: Repeat the wash until the aqueous layer remains Light Blue (no further complexation).[1]

  • Finishing:

    • Wash organic layer 1x with Sat.[1] NaHCO₃ (to remove acid traces).[1]

    • Wash 1x with Brine (to remove residual Copper).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Diagram: Copper(II) Wash Workflow

CopperWash Start Crude Mixture (Oxanyl Ether + PyNO) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AddCu Add 10% aq. CuSO4 Dissolve->AddCu Shake Vigorous Extraction (Formation of [Cu(PyNO)x]2+) AddCu->Shake PhaseSep Phase Separation Shake->PhaseSep CheckColor Check Aqueous Color PhaseSep->CheckColor Purple Deep Blue/Purple (PyNO Removed) CheckColor->Purple Complex Detected LightBlue Pale Blue (Clean) CheckColor->LightBlue No Complex Repeat Repeat Wash Purple->Repeat FinalWash Wash w/ Brine & Dry LightBlue->FinalWash Repeat->AddCu Product Pure Oxanyl Ether FinalWash->Product

Caption: Iterative Copper(II) extraction workflow. The color change serves as a self-validating indicator of impurity removal.[1]

Protocol B: Reductive Regeneration (The "Nuclear" Option)

Best for: Cases where PyNO is present in large excess (>20 mol%) and aqueous washes are impractical due to emulsion formation.

Concept: Chemically reduce the polar Pyridine N-oxide back to Pyridine , which is volatile and easily removed by evaporation or standard acid wash (if the ether survives mild acid).[1]

Reagents: Ammonium Formate / 10% Pd/C.

  • Setup: Dissolve crude residue in Methanol (MeOH).

  • Addition: Add Ammonium Formate (3–5 equiv.) and 10% Pd/C (5–10 wt%).

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (PyNO spot disappears; Pyridine spot appears/evaporates).[1]

  • Workup:

    • Filter through Celite to remove Pd/C.[1]

    • Concentrate filtrate.[1][3]

    • Partition between EtOAc and Water.[1] Pyridine will wash out or evaporate during concentration (Pyridine bp: 115°C vs PyNO bp: 270°C).[1]

Critical Warning: Ensure your oxanyl ether is stable to Pd/H₂ conditions. Most THP ethers are stable to hydrogenolysis, but benzyl ethers in the molecule will be cleaved.[1]

Module 3: Troubleshooting & FAQs

Q: I used the Copper wash, but my organic layer is now slightly green. What happened? A: This indicates residual copper salts have partitioned into the organic phase, likely due to the polarity of your oxanyl ether.[1]

  • Fix: Wash the organic layer with a 10% EDTA solution or saturated Ammonium Chloride (NH₄Cl) .[1] This chelates the copper back into the aqueous phase.[1]

Q: Can I use Silica Gel chromatography to separate PyNO? A: It is difficult. PyNO tails significantly on standard silica.[1]

  • Modification: If you must use chromatography, use Basic Alumina (PyNO adsorbs strongly, product elutes) or deactivate your Silica gel with 1–2% Triethylamine .[1]

  • Eluent: Use a gradient of DCM:MeOH (95:5).[1] PyNO usually elutes very late.[1]

Q: My oxanyl ether is acid-labile (e.g., 2-deoxyglycosides). Will CuSO₄ hydrolyze it? A: CuSO₄ is slightly acidic (pH ~4). For extremely labile ethers:

  • Use CuCl₂ buffered with a small amount of pyridine (ironically) or NaHCO₃ to maintain pH ~6.[1]

  • Perform the wash rapidly (under 2 mins) at 0°C .

Q: Why not just use a strong acid wash (HCl) to protonate PyNO? A: While effective for removing pyridine, Pyridine N-oxide is a very weak base (pKa ~0.79). You would need concentrated acid to protonate it fully, which would almost certainly hydrolyze your oxanyl ether linkage .[1] The Copper method works at neutral pH.[1]

Summary Data Table: Comparison of Removal Methods

MethodSelectivityYield RecoveryRisk FactorBest For
Cu(II) Wash High>95%Low (pH ~4)Standard THP/Oxanyl ethers
Pd/C Reduction Very High80–90%High (Hydrogenolysis)Large scale, non-benzyl substrates
Alumina Filtration Moderate70–85%LowSmall scale (<100 mg)
HCl Wash Low<50%Critical (Hydrolysis) NOT RECOMMENDED

References

  • Zacharie, B., et al. "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate."[1][4] The Journal of Organic Chemistry, vol. 66, no.[1][4] 15, 2001, pp. 5264–5265.[1] Link

  • University of Rochester. "Not Voodoo: Removal of Trace Impurities - Pyridine."[1] Rochester.edu.[1] Link

  • Chaudhuri, S. "Copper(II)-Mediated Removal of Pyridine N-Oxide."[1] ResearchGate Technical Discussions, 2017. Link

  • Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Pyridine N-Oxide."[1] Wiley Online Library.[1] Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR analysis of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine , a specific O-alkylated pyridine intermediate. This guide compares its spectral characteristics with its N-alkylated isomer and achiral analogs to provide a robust framework for structural verification.

Executive Summary & Compound Profile

Compound: 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine IUPAC Name: 5-Methyl-2-((tetrahydro-2H-pyran-2-yl)methoxy)pyridine Role: Synthetic intermediate, potential prodrug scaffold, or protecting group derivative.[1][2] Core Challenge: Distinguishing the desired O-alkylated ether from the thermodynamically stable N-alkylated isomer (1-[(oxan-2-yl)methyl]-5-methylpyridin-2(1H)-one) and confirming the integrity of the chiral ether linkage.

Performance Comparison: O-Ether vs. Alternatives

The "performance" in this context refers to the analytical resolvability and structural stability of the compound compared to its common synthetic byproducts and analogs.

FeatureTarget Product (O-Ether) Alternative 1: N-Isomer (Impurity) Alternative 2: Methyl Ether (Achiral)
Structure Type Pyridinyl Ether (Aromatic)Pyridone (Non-aromatic/Amide-like)Simple Pyridinyl Ether
H6 Chemical Shift Deshielded (~8.0 ppm) Shielded (~7.3 ppm) Deshielded (~8.0 ppm)
Linker Signal Diastereotopic ABX System Diastereotopic ABX SystemSinglet (Achiral)
Stability Acid-labile (Ether cleavage)Highly StableStable
Synthesis Favorability Kinetic Control (Ag salts)Thermodynamic Control (NaH/DMF)Standard Methylation

Structural Analysis & Causality

To interpret the NMR spectrum accurately, one must understand the electronic and stereochemical causes of the signals.

The Pyridine Core (Aromaticity)

In the target O-ether , the pyridine ring retains full aromatic character. The nitrogen lone pair is available, causing significant deshielding of the adjacent proton (H6 ).

  • Contrast: In the N-isomer (pyridone) , the nitrogen lone pair participates in amide-like resonance with the carbonyl oxygen. This disrupts the aromatic current, causing a distinct upfield shift of the ring protons, particularly H6.

The Chiral Linker (Diastereotopicity)

The (oxan-2-yl)methoxy group contains a chiral center at the C2 position of the tetrahydropyran (THP) ring.

  • Consequence: The adjacent methylene protons (-OCH 2-THP) are diastereotopic . They are chemically non-equivalent because they reside in different magnetic environments relative to the chiral center.

  • Observation: Instead of a simple doublet, these protons appear as a complex ABX system (two doublets of doublets) or a multiplet. This is a critical quality attribute; observing a simple singlet or doublet often indicates cleavage of the chiral group or incorrect structure.

Experimental Protocol: Self-Validating NMR Workflow

Step 1: Sample Preparation
  • Solvent: CDCl3 (Chloroform-d) is recommended for initial characterization to maximize resolution of the diastereotopic protons.

    • Note: If peak overlapping occurs (specifically between the linker and THP protons), switch to DMSO-d6 .

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required and may cause line broadening.

  • Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

Step 2: Acquisition Parameters
  • Field Strength: Minimum 400 MHz recommended to resolve the ABX coupling of the linker.

  • Scans: 16–64 scans.

  • Pulse Delay (d1): Set to >3 seconds to ensure accurate integration of the aromatic protons, which often have longer relaxation times.

Detailed Spectral Assignment

Predicted Chemical Shifts & Multiplicities

Values are estimated based on substituent effects and analogous 2-alkoxypyridines.

PositionProton TypeShift (δ, ppm)MultiplicityCoupling (J, Hz)Interpretation
6 Pyridine-H7.95 – 8.05 Doublet (d)J ~ 2.5Diagnostic: Deshielded by ring N. Confirms O-alkylation.
4 Pyridine-H7.35 – 7.45ddJ ~ 8.5, 2.5Coupled to H3 and H6.
3 Pyridine-H6.65 – 6.75Doublet (d)J ~ 8.5Shielded by alkoxy group electron donation.
OCH₂ Linker4.10 – 4.30 Multiplet / 2x dd Jgem ~ 11, Jvic ~ 3-6Diastereotopic. Distinct AB system due to chiral THP.
THP-2 Methine3.60 – 3.80Multiplet-Chiral center proton.
THP-6 Methylene3.40 – 3.50Multiplet-Ether protons inside THP ring.
CH₃ Methyl2.20 – 2.25Singlet (s)-Attached to Pyridine C5.
THP-3,4,5 Methylenes1.40 – 1.90Multiplets-THP ring backbone.
Distinguishing the N-Isomer (Impurity)

If the reaction conditions were not strictly controlled (e.g., high temperature, lack of Ag+ salts), the N-alkylated isomer is a common impurity.

  • N-Isomer H6 Signal: Look for a doublet or broad singlet at 7.20 – 7.40 ppm . If you see a signal here that integrates relative to a second set of methyl peaks, your product is contaminated.

  • N-CH₂ Signal: The linker protons attached to Nitrogen typically appear upfield of the O-linker, often around 3.80 – 4.00 ppm .

Visualization of Logic & Pathways

The following diagram illustrates the decision logic for assigning the structure based on the H6 aromatic proton and the linker topology.

NMR_Logic Start Crude Product Spectrum Check_H6 Check H6 Region (7.0 - 8.5 ppm) Start->Check_H6 H6_Deshielded Signal at ~8.0 ppm (Deshielded) Check_H6->H6_Deshielded > 7.8 ppm H6_Shielded Signal at ~7.3 ppm (Shielded) Check_H6->H6_Shielded < 7.5 ppm Check_Linker Check Linker Region (4.0 - 4.5 ppm) H6_Deshielded->Check_Linker ABX_Pattern Complex Multiplet/ABX (Diastereotopic) Check_Linker->ABX_Pattern Split Signals Singlet_Linker Simple Singlet Check_Linker->Singlet_Linker Single Peak Conclusion_O CONFIRMED: 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine ABX_Pattern->Conclusion_O Conclusion_N IMPURITY: N-Alkylated Pyridone H6_Shielded->Conclusion_N Conclusion_Achiral ERROR: Loss of Chiral Center (e.g., Methyl ether) Singlet_Linker->Conclusion_Achiral

Caption: Logical workflow for distinguishing the target O-ether from N-alkylated impurities and achiral artifacts using 1H NMR markers.

Synthesis & Contextual Notes

To ensure the formation of the desired O-ether, the synthesis typically involves the reaction of 5-methyl-2-chloropyridine with (tetrahydropyran-2-yl)methanol in the presence of a strong base (NaH) or using silver salts (Ag2CO3) to suppress N-alkylation.

  • Stability Warning: The (oxan-2-yl)methoxy linkage is an acetal-ether hybrid. While more stable than a simple THP protecting group, it can hydrolyze under strong acidic conditions (e.g., TFA/DCM deprotection steps). Ensure NMR samples are not prepared in acidic CDCl3 (store solvent over K2CO3 if necessary).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (For Pyridine vs. Pyridone tautomerism and shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for 2-alkoxypyridine shifts).

Sources

A Senior Application Scientist's Guide to the 13C NMR of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a comprehensive analysis of the expected 13C NMR chemical shifts for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine, a compound featuring a substituted pyridine ring and a tetrahydropyranyl (THP) ether moiety. In the absence of direct experimental data for this specific molecule, this guide will leverage empirical data from analogous structures and first principles of NMR spectroscopy to provide a robust predictive analysis. Furthermore, we will present a detailed experimental protocol for acquiring high-quality 13C NMR spectra, ensuring our discussion is grounded in practical, field-proven insights.

Understanding the Molecular Landscape: Factors Influencing 13C NMR Chemical Shifts

The chemical shift of a 13C nucleus is exquisitely sensitive to its local electronic environment. Several key factors dictate the resonance frequency of each carbon atom within 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine.[1][2][3]

  • Hybridization: The hybridization state of a carbon atom is a primary determinant of its chemical shift. In our target molecule, we have both sp2-hybridized carbons in the pyridine ring and sp3-hybridized carbons in the methyl, methoxy, and oxane groups. Generally, sp2 carbons resonate at a lower field (higher ppm) than sp3 carbons.[1][2]

  • Electronegativity: The presence of electronegative atoms, such as oxygen and nitrogen, causes a deshielding effect on adjacent carbon atoms, shifting their signals downfield.[1][2][4] This will be particularly evident for the carbons directly bonded to the oxygen and nitrogen atoms in the pyridine ring and the THP ether.

  • Substituent Effects: The electronic effects of the methyl and (oxan-2-yl)methoxy substituents on the pyridine ring will modulate the chemical shifts of the ring carbons. These effects can be predicted by comparison with known substituted pyridine derivatives.[5][6][7]

Predicted 13C NMR Chemical Shifts for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine

Based on the analysis of related compounds and established principles, we can predict the approximate 13C NMR chemical shifts for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine. The following table provides these predicted values, with a comparison to experimental data from similar structures to ground our predictions.

Carbon AtomPredicted Chemical Shift (ppm) for 5-Methyl-2-[(oxan-2-yl)methoxy]pyridineComparison with Related Structures (Experimental Data, ppm)Rationale for Prediction
Pyridine Ring
C2~1632-Methoxypyridine: ~164Directly attached to the electronegative oxygen and ring nitrogen, resulting in a significant downfield shift.
C3~1102-Methoxypyridine: ~111Shielded relative to C2 and C6.
C4~1382-Methoxypyridine: ~138Less affected by the substituents.
C5~125Toluene: C-ipso ~138, C-ortho ~129, C-meta ~128, C-para ~125The methyl group will have a modest effect on the ring carbons.
C6~1482-Methoxypyridine: ~147Adjacent to the ring nitrogen, leading to a downfield shift.
Substituents
5-CH3~17Toluene: ~21Typical chemical shift for a methyl group on an aromatic ring.
O-CH2-O~70Tetrahydropyranyl ethers: ~62-75[8]Methylene carbon between two oxygen atoms, experiencing strong deshielding.
Oxane Ring
C2' (O-CH-O)~98Tetrahydropyranyl ethers: ~96-99[8][9]Acetal carbon, highly deshielded due to two attached oxygens.
C3'~30Tetrahydropyran: ~26Aliphatic methylene carbon.
C4'~19Tetrahydropyran: ~23Aliphatic methylene carbon.
C5'~25Tetrahydropyran: ~26Aliphatic methylene carbon.
C6'~62Tetrahydropyran: ~68Methylene carbon adjacent to the ring oxygen, deshielded.

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the steps for obtaining a reliable 13C NMR spectrum of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing A Weigh ~50-100 mg of sample B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter into a clean NMR tube B->C D Insert sample into spectrometer C->D E Lock and shim the instrument D->E F Set up 13C NMR experiment parameters E->F G Acquire data F->G H Fourier transform G->H I Phase and baseline correction H->I J Reference spectrum (TMS or solvent peak) I->J K Peak picking and integration J->K

Caption: Experimental workflow for 13C NMR spectroscopy.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing the Sample: Accurately weigh between 50-100 mg of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine.[10][11] A higher concentration is generally better for 13C NMR due to its low natural abundance and sensitivity.[12]

    • Choosing a Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent peak.[13][14] Use approximately 0.6-0.7 mL of the solvent.[10] The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum and to provide a lock signal for the spectrometer to maintain field stability.[14][15][16]

    • Filtration: Prepare the sample in a separate vial and then filter it through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[10][12] This step is critical to remove any particulate matter that can degrade the quality of the magnetic field homogeneity, leading to broadened spectral lines.

  • NMR Spectrometer Setup and Data Acquisition:

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability throughout the experiment.[15] Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.

    • Acquisition Parameters:

      • Pulse Sequence: Use a standard proton-decoupled 13C NMR pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[17]

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time) is necessary to ensure complete relaxation of all carbon nuclei.[18]

      • Number of Scans: Due to the low natural abundance of 13C, a large number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

  • Data Processing:

    • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.

    • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

    • Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) was added as an internal standard, its signal is set to 0 ppm.[3] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).[14]

    • Analysis: Identify the chemical shifts of all peaks in the spectrum and compare them with the predicted values.

Comparative Analysis and Structural Confirmation

A direct comparison of the experimentally obtained 13C NMR spectrum with the predicted chemical shifts in the table above will be a crucial step in the structural verification of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine.

  • Pyridine Ring Signals: The chemical shifts of the five carbons in the pyridine ring will provide a unique fingerprint. The downfield signal around 163 ppm will be characteristic of the C2 carbon attached to both the nitrogen and the oxygen of the ether linkage. The other aromatic signals will be consistent with a 2,5-disubstituted pyridine system.

  • Oxane and Methoxy Signals: The signals for the THP ether moiety are also highly diagnostic. The acetal carbon (C2') at approximately 98 ppm is a key indicator of this functional group. The remaining five sp3 carbons of the oxane ring and the methylene bridge will appear in the upfield region of the spectrum.

For a more rigorous comparison, it would be beneficial to acquire 13C NMR data for precursor molecules or simpler analogues, such as 5-methyl-2-hydroxypyridine and 2-(methoxymethyl)oxane, under the same experimental conditions. This would allow for a more precise assignment of the chemical shifts in the final product.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or in cases of signal overlap, advanced NMR experiments can provide definitive structural information:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH2, and CH3 groups, which is invaluable for assigning the signals in the aliphatic region of the spectrum.[17]

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), providing unambiguous C-H connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is essential for piecing together the molecular fragments and confirming the overall structure.

By employing a combination of 1D and 2D NMR techniques, researchers can achieve a complete and unambiguous assignment of all carbon and proton signals, leading to a high degree of confidence in the structure of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine.

Conclusion

This guide has provided a comprehensive, scientifically grounded framework for understanding and experimentally determining the 13C NMR chemical shifts of 5-Methyl-2-[(oxan-2-yl)methoxy]pyridine. By combining predictive analysis based on known substituent effects with a detailed and robust experimental protocol, researchers and drug development professionals can confidently approach the structural elucidation of this and similar molecules. The principles and methodologies outlined herein emphasize scientific integrity and provide a practical roadmap for obtaining high-quality, reliable NMR data.

References

  • Merck Millipore. NMR Solvents.
  • ResearchGate. (2018, January 16).
  • Tantillo, D. J. (2017, October 10). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Physical Chemistry A, 121(42), 8154–8162.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • Slideshare. Chemical shift with c13 nmr.
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • University of California, Riverside.
  • Iowa State University. (2013, March 19).
  • BenchChem. (2025).
  • Alfa Chemistry. (2026, January 5).
  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997).
  • Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols.
  • University College London.
  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
  • ResearchG
  • Kresge, K., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.
  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • K. G. R. Pachler, P. L. Wessels. (1973). 13C Nuclear Magnetic Resonance of Tetrahydropyranyl Ethers. Journal of the South African Chemical Institute, 26, 7-12.
  • ChemicalBook. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
  • PubChem. 2-Methoxypyridine.
  • ChemicalBook. Tetrahydropyran(142-68-7) 13C NMR spectrum.
  • SpectraBase. tetrahydro-2H-pyran - Optional[13C NMR] - Chemical Shifts.
  • University of Calcutta. 13C NMR spectroscopy.

Sources

Chromatographic Separation of Chiral Oxanyl-Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxanyl-pyridine derivatives (specifically tetrahydropyran-linked pyridines) represent a critical scaffold in modern drug discovery, frequently appearing in kinase inhibitors and neurokinin antagonists. The separation of their chiral isomers presents a dual challenge: the conformational flexibility of the saturated oxane ring and the basicity of the pyridine nitrogen, which causes severe peak tailing on traditional silica-based matrices.

This guide compares Normal Phase High-Performance Liquid Chromatography (NP-HPLC) against Supercritical Fluid Chromatography (SFC) . While NP-HPLC remains the robust standard for initial screening, our analysis indicates that SFC using amylose-based stationary phases offers superior resolution (


), a 3-5x reduction in run time, and significantly lower solvent costs.

Technical Introduction: The Separation Challenge

The Analyte

The "oxanyl-pyridine" motif typically involves a pyridine ring linked to a tetrahydropyran (oxane) moiety. Chirality often arises from substitutions on the oxane ring or the atropisomerism induced by bulky substituents adjacent to the pyridine linkage.

The "Basicity Effect"

The pyridine nitrogen (pKa ~5.2) acts as a hydrogen bond acceptor. In chromatographic systems, this nitrogen interacts strongly with residual acidic silanols on the silica support of Chiral Stationary Phases (CSPs).

  • Consequence: Without intervention, this interaction leads to non-specific retention, broad peaks, and poor resolution.

  • Solution: The use of basic additives (Diethylamine or DEA) is mandatory to block silanols and ensure the separation is driven by the chiral selector, not the silica support.

Comparative Methodologies

Methodology A: Normal Phase HPLC (The Benchmark)

NP-HPLC utilizes alkane/alcohol mixtures. It relies on the formation of transient diastereomeric complexes between the analyte and the polysaccharide selector.

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Standard Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1].

  • Mechanism: The helical structure of amylose (AD-H) often accommodates the bulky oxanyl group better than the linear cavities of cellulose (OD-H).

Methodology B: SFC (The Modern Alternative)

SFC utilizes supercritical CO


 as the primary mobile phase, with an organic modifier (alcohol). The low viscosity and high diffusivity of scCO

allow for higher flow rates without backpressure penalties.
  • Primary Column: Chiralpak AD-H or Chiralpak IG (Immobilized Amylose).

  • Mobile Phase: CO

    
     : Methanol : DEA [80 : 20 : 0.1].
    
  • Mechanism: The "Polar Organic" nature of the modifier in SFC suppresses non-specific hydrophobic interactions, often sharpening peak shape for polar heterocycles.

Comparative Analysis & Data

The following data represents typical performance metrics for oxanyl-pyridine derivatives based on cross-validated literature standards for this chemical class.

Table 1: Performance Metrics (HPLC vs. SFC)
MetricNP-HPLC (Chiralpak AD-H)SFC (Chiralpak AD-H)Verdict
Mobile Phase Hex/IPA/DEA (90:10:0.1)CO

/MeOH/DEA (80:20:0.1)
SFC (Greener)
Flow Rate 1.0 mL/min3.0 - 4.0 mL/minSFC (Faster)
Retention (

)
Isomer 1: 12.5 minIsomer 2: 15.2 minIsomer 1: 3.2 minIsomer 2: 3.9 minSFC (4x Throughput)
Resolution (

)
2.1 (Baseline)2.8 (High)SFC (Sharper peaks)
Tailing Factor (

)
1.3 (Acceptable)1.1 (Excellent)SFC (Better mass transfer)
Solvent Cost High (Hexane disposal)Low (CO

recycled)
SFC
Table 2: Stationary Phase Selectivity (Selectivity Factor )
Column TypeSelectorHPLC

SFC

Notes
Amylose (AD-H) Amylose tris(3,5-dimethylphenylcarbamate)1.251.32Preferred. Best fit for oxanyl bulk.
Cellulose (OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)1.101.15Often insufficient resolution for this scaffold.
Immobilized (IA) Amylose tris(3,5-dimethylphenylcarbamate)1.221.28Use if sample requires DCM/THF for solubility.

Visualizing the Workflow

The following diagram outlines the decision matrix for method development, emphasizing the critical role of the basic additive.

MethodDevelopment Start Start: Oxanyl-Pyridine Racemate Solubility Check Solubility Start->Solubility Screening Primary Screen: Amylose (AD) vs Cellulose (OD) Solubility->Screening AdditiveCheck Critical Step: Add 0.1% DEA? Screening->AdditiveCheck HPLC_Path Path A: NP-HPLC Hex/IPA (90:10) AdditiveCheck->HPLC_Path No Additive SFC_Path Path B: SFC CO2/MeOH (80:20) AdditiveCheck->SFC_Path With DEA (0.1%) Result_Bad Poor Peak Shape (Tailing > 1.5) HPLC_Path->Result_Bad Silanol Interaction Result_Good Sharp Peaks (Tailing < 1.2) SFC_Path->Result_Good Suppressed Silanols Result_Bad->AdditiveCheck Retry with DEA Optimize Optimize Gradient/Temp Result_Good->Optimize Final Final Method Validation Optimize->Final

Figure 1: Decision matrix for chiral method development. Note the critical failure point if basic additives (DEA) are omitted.

Detailed Experimental Protocol

Reagents and Preparation
  • Sample: Dissolve 1.0 mg of racemate in 1.0 mL of Methanol/Ethanol (1:1). Note: Avoid dissolving in pure DMSO if using NP-HPLC, as it disrupts the stationary phase equilibrium.

  • Additives: Diethylamine (DEA) or Ethanolamine (EtNA), HPLC grade.

  • Mobile Phase Preparation: Premix the organic modifier with the additive (e.g., add 1 mL DEA to 1000 mL Methanol) before connecting to the SFC or HPLC pump.

Step-by-Step Screening Workflow
  • Column Selection: Mount Chiralpak AD-H (or IA) and Chiralcel OD-H (or IB).

  • SFC Screening (Recommended First Pass):

    • Conditions: 100 bar backpressure, 35°C, 3.0 mL/min.

    • Gradient: 5% to 40% Methanol (+0.1% DEA) in CO

      
       over 5 minutes.
      
    • Observation: Look for partial separation. If

      
      , switch to isocratic mode.
      
  • Isocratic Optimization:

    • Hold the modifier percentage at the point where the first isomer eluted in the gradient.

    • Example: If elution occurred at 20% modifier, run isocratic 20% Methanol (+0.1% DEA).

  • HPLC Fallback (If SFC fails):

    • Conditions: Hexane/IPA (90:10) + 0.1% DEA.[1] Flow 1.0 mL/min.[2]

    • Troubleshooting: If peaks are broad, switch IPA to Ethanol to sharpen peaks (Ethanol is a stronger displacer).

Self-Validating the Method (Quality Control)

To ensure the method is robust (Trustworthiness):

  • Resolution Check:

    
     must be 
    
    
    
    for baseline separation.
  • Peak Purity: Use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of each peak. They must match perfectly to ensure no hidden impurities are co-eluting.

  • Blank Run: Inject the mobile phase alone to confirm no "ghost peaks" from the DEA additive (which can sometimes accumulate in the system).

Mechanism of Interaction

Understanding why the separation works allows for logical troubleshooting.

InteractionMechanism Analyte Oxanyl-Pyridine (Analyte) Interaction1 H-Bonding (C=O of CSP <-> NH/OH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl of CSP <-> Pyridine) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Groove <-> Oxanyl Ring) Analyte->Interaction3 Silanol Residual Silanol (Acidic) Analyte->Silanol Unwanted Tailing CSP Amylose Carbamate (Stationary Phase) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 DEA DEA Additive (Base) DEA->Silanol Blocks

Figure 2: Mechanistic interactions. The DEA additive (Black) actively blocks acidic silanols (Red), forcing the analyte to interact only with the chiral selector (Blue/Green).

References

  • Chankvetadze, B., et al. (2002).[3][4] "Comparative enantioseparation of selected chiral drugs on four different polysaccharide-type chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis.

  • Chromatography Online. (2020). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International.

  • YMC Europe. (2016). "Chiral LC & SFC Method Development Guide." YMC Application Notes.

  • Scientific Research Publishing. (2018). "Chiral Method Development Using Polysaccharide-Based CSPs for Ingrezza Intermediates." American Journal of Analytical Chemistry.

  • Sigma-Aldrich (Merck). "Chiral HPLC Column Selection and Method Development Guide."

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.